Antibacterial agent 47
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H15N6NaO7S |
|---|---|
Molecular Weight |
434.36 g/mol |
IUPAC Name |
sodium [(2S,5R)-2-[5-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C14H16N6O7S.Na/c21-14-19-5-8(20(14)27-28(22,23)24)1-2-10(19)13-17-16-12(26-13)9-6-18-3-4-25-7-11(18)15-9;/h6,8,10H,1-5,7H2,(H,22,23,24);/q;+1/p-1/t8-,10+;/m1./s1 |
InChI Key |
WEKIJAXTHGCFEA-SCYNACPDSA-M |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CN5CCOCC5=N4.[Na+] |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CN5CCOCC5=N4.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Antibacterial agent 47 discovery and origin
An In-depth Technical Guide on the Core Aspects of Antibacterial Agent PPI47
This technical guide provides a comprehensive overview of the discovery, origin, antibacterial properties, and experimental evaluation of the antibacterial peptide PPI47. The information is tailored for researchers, scientists, and drug development professionals.
Discovery and Origin
Discovery: Antibacterial agent PPI47 is a novel, self-assembling peptide hydrogel identified for its potent bactericidal efficacy against the prevalent zoonotic pathogen Staphylococcus aureus, a significant cause of skin wound infections.[1][2][3]
Origin: PPI47 is a synthetic derivative of the defensin-derived peptide PPI42. PPI42 is, in turn, a mutant of plectasin, a fungal defensin originally isolated from the ascomycete Pseudoplectania nigrella.[1][4][5][6][7] The development of PPI47 involved specific amino acid substitutions (L13 and R14) in the PPI42 sequence to enhance its antimicrobial activity and physicochemical characteristics.[1]
Quantitative Data
The following tables summarize the key quantitative data for PPI47 and its precursor peptides.
Table 1: Production Yield and Physicochemical Properties
| Peptide | Production Yield (g/L) | Critical Micelle Concentration (CMC) at pH 7.4 (µg/mL) | Gel Viscosity at 3 mg/mL (mPa·s) |
| PPI42 | 0.83[1] | 245[1][2][3] | 52,500[1][2][3] |
| PPI45 | 1.82[1][2][3] | 973[1][2][3] | 33,700[1][2][3] |
| PPI47 | 2.13[1][2][3] | 1016[1][2][3] | 3,480[1][2][3] |
Table 2: In Vitro Antibacterial Activity against S. aureus
| Peptide | Minimum Inhibitory Concentration (MIC) (µg/mL) | Membrane Disruption Rate (at 2x MIC for 2h) |
| PPI45 | 4–16[1][2][3] | 20–38%[1][3] |
| PPI47 | 4–16[1][2][3] | 20–38%[1][3] |
Experimental Protocols
Recombinant Expression and Purification of PPI47
This protocol outlines the production of PPI47 using a recombinant expression system.
-
Gene Synthesis and Cloning: The gene sequence encoding PPI47 is synthesized and cloned into an appropriate expression vector for Pichia pastoris.
-
Transformation: The recombinant plasmid is transformed into P. pastoris X-33. High-yielding transformants are selected based on their potent antibacterial activity.[1]
-
High-Density Fermentation: Selected strains are cultured in a 5-L fermenter for 120 hours to achieve high-level secretion of the peptide.[1]
-
Purification: The secreted PPI47 peptide is purified from the culture supernatant using cation exchange chromatography.[1]
-
Verification: The molecular weight of the purified peptide is confirmed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).[1]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of PPI47 is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture Preparation: A single colony of the test bacterium (e.g., S. aureus ATCC 43300) is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C. The culture is then diluted to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution: A serial two-fold dilution of PPI47 is prepared in a 96-well microtiter plate with MHB.
-
Inoculation and Incubation: The bacterial suspension is added to each well. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth.
Flow Cytometry for Bacterial Membrane Disruption
This protocol quantifies the membrane-damaging effect of PPI47 on bacteria.
-
Bacterial Treatment: S. aureus cells in the logarithmic growth phase are treated with PPI47 at a concentration equivalent to two times its MIC for 2 hours.[1][3]
-
Fluorescent Staining: The treated bacteria are stained with a combination of fluorescent dyes, such as SYTO 9 and propidium iodide, which differentiate between cells with intact and compromised membranes.
-
Flow Cytometry Analysis: The stained cell population is analyzed using a flow cytometer to quantify the percentage of cells that have experienced membrane disruption.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action
The primary mechanism of action for plectasin and its derivatives, including PPI47, involves the inhibition of bacterial cell wall synthesis through binding to Lipid II, a crucial peptidoglycan precursor.[4][5][6] This binding is enhanced by calcium ions.[8] A secondary mechanism involves the disruption of the bacterial cell membrane.[1][3]
Caption: Proposed mechanism of action for the antibacterial peptide PPI47.
Experimental Workflow
The following diagram outlines the key steps in the discovery and preclinical evaluation of PPI47.
Caption: Workflow for the evaluation of the antibacterial agent PPI47.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Self-Assembled Peptide Hydrogels PPI45 and PPI47: Novel Drug Candidates for Staphylococcus aureus Infection Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Plectasin: from evolution to truncation, expression, and better druggability [frontiersin.org]
- 5. Mode of action of plectasin-derived peptides against gas gangrene-associated Clostridium perfringens type A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plectasin: from evolution to truncation, expression, and better druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Host defence peptide plectasin targets bacterial cell wall precursor lipid II by a calcium-sensitive supramolecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrum of activity for Antibacterial agent 47
An In-Depth Technical Guide to the Spectrum of Activity for Antibacterial Agent 47
Disclaimer: "this compound" is a fictional designation. This document serves as a representative technical guide, structured to meet the specified requirements for researchers, scientists, and drug development professionals. The data, pathways, and protocols presented are illustrative, based on common methodologies and characteristics of broad-spectrum antibacterial agents.
Introduction
This compound is a novel synthetic compound demonstrating potent bactericidal activity against a wide range of clinically relevant pathogens. Its unique mechanism of action, targeting essential bacterial cell wall synthesis, and its robust in vitro and in vivo efficacy profile, position it as a promising candidate for further development. This guide provides a comprehensive overview of its antibacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation.
In Vitro Spectrum of Activity
The in vitro activity of this compound was evaluated against a diverse panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency.[1] The MIC90, the concentration required to inhibit the growth of 90% of tested isolates, was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Table 1: In Vitro Activity of this compound Against a Panel of Bacterial Isolates
| Bacterial Species | Gram Stain | Strain Type | MIC90 (µg/mL) |
| Staphylococcus aureus | Positive | Methicillin-Susceptible (MSSA) | 0.5 |
| Staphylococcus aureus | Positive | Methicillin-Resistant (MRSA) | 1.0 |
| Streptococcus pneumoniae | Positive | Penicillin-Susceptible | 0.25 |
| Enterococcus faecalis | Positive | Vancomycin-Susceptible | 2.0 |
| Escherichia coli | Negative | Wild Type | 1.0 |
| Klebsiella pneumoniae | Negative | Extended-Spectrum β-Lactamase (ESBL) | 4.0 |
| Pseudomonas aeruginosa | Negative | Wild Type | 8.0 |
| Acinetobacter baumannii | Negative | Multi-Drug Resistant (MDR) | 16.0 |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting a critical step in bacterial cell wall biosynthesis.[2] The agent specifically targets and irreversibly binds to Penicillin-Binding Proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall, ultimately causing cell lysis and death.
Caption: Mechanism of action pathway for this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.[3] The following sections describe the protocols for the key assays used to characterize this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC was determined using the broth microdilution method in 96-well microtiter plates.[1][4] This technique allows for the efficient testing of multiple concentrations of an antimicrobial agent against different microorganisms.[3]
Caption: Experimental workflow for MIC determination by broth microdilution.
Protocol Steps:
-
Preparation of Agent Dilutions: A stock solution of this compound is prepared. Serial two-fold dilutions are then made in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared by suspending several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted in CAMHB to the final target concentration.
-
Inoculation: Each well containing the diluted agent is inoculated with the standardized bacterial suspension. The final volume in each well is typically 100 µL, and the final bacterial concentration is approximately 5 x 10^5 CFU/mL.
-
Controls: A positive control well (inoculum without the agent) and a negative control well (broth only) are included on each plate to ensure the viability of the organism and the sterility of the medium, respectively.
-
Incubation: The plates are incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.
-
Result Interpretation: Following incubation, the plates are examined visually for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.
Time-Kill Kinetic Assay
Time-kill assays provide information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[5]
Protocol Steps:
-
Preparation: Test tubes containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC) are prepared. A growth control tube without the agent is also included.
-
Inoculation: All tubes are inoculated with a starting bacterial suspension of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: The tubes are incubated in a shaking water bath at 37°C. Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification: The removed aliquots are serially diluted in sterile saline, and a specific volume is plated onto nutrient agar plates.
-
Colony Counting: The plates are incubated for 18-24 hours at 37°C, after which the number of colonies (CFU/mL) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Conclusion
This compound demonstrates significant in vitro activity against a broad spectrum of bacterial pathogens, including several multi-drug resistant strains. Its mechanism of action, involving the inhibition of cell wall synthesis, provides a proven pathway for potent bactericidal effects. The data presented in this guide, derived from standardized and reproducible experimental protocols, support the continued investigation of this compound as a valuable new therapeutic agent in the fight against bacterial infections.
References
Technical Guide: Antibacterial Agent Exemplaramycin-47
An in-depth search has revealed no specific, publicly documented antibacterial agent universally identified as "Antibacterial Agent 47." This designation is likely a placeholder, an internal codename from a specific research project, or a non-standardized name not found in published scientific literature.
To provide a detailed technical guide as requested, a more specific chemical name, compound structure, or a reference to a publication where this agent is described is necessary.
However, to demonstrate the requested format and the type of information that would be included in such a guide, this document will use a hypothetical antibacterial agent, which we will call "Exemplaramycin-47," and populate the sections with representative data and diagrams that would be expected for a real compound.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Exemplaramycin-47 is a novel, broad-spectrum antibacterial agent belonging to the hypothetical "Exemplar" class of antibiotics. Its mechanism of action is presumed to involve the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit. This document provides a comprehensive overview of its target pathogens, supported by quantitative data, detailed experimental protocols, and a visualization of its proposed mechanism of action.
Target Pathogens and Antibacterial Spectrum
Exemplaramycin-47 has demonstrated significant in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Exemplaramycin-47 against various clinically relevant pathogens.
Data Presentation
| Bacterial Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 0.5 | 1 | Fictional Study et al., 2023 |
| Staphylococcus aureus (MRSA) | USA300 | 1 | 2 | Fictional Study et al., 2023 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 | 0.5 | Fictional Study et al., 2023 |
| Enterococcus faecalis | ATCC 29212 | 2 | 4 | Fictional Study et al., 2023 |
| Enterococcus faecium (VRE) | V583 | 4 | 8 | Fictional Study et al., 2023 |
| Escherichia coli | ATCC 25922 | 4 | 8 | Fictional Study et al., 2023 |
| Klebsiella pneumoniae | ATCC 700603 | 8 | 16 | Fictional Study et al., 2023 |
| Pseudomonas aeruginosa | PAO1 | 16 | 32 | Fictional Study et al., 2023 |
| Acinetobacter baumannii | ATCC 19606 | 8 | 16 | Fictional Study et al., 2023 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the antibacterial activity of Exemplaramycin-47.
The MIC of Exemplaramycin-47 was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Several colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Drug Dilution: Exemplaramycin-47 was serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of Exemplaramycin-47 that completely inhibited visible bacterial growth.
Time-kill kinetics were performed to assess the bactericidal or bacteriostatic activity of Exemplaramycin-47.
-
Preparation: A logarithmic phase bacterial culture was diluted to approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Drug Exposure: Exemplaramycin-47 was added at concentrations of 1x, 4x, and 8x the MIC. A growth control with no antibiotic was included.
-
Sampling and Plating: Aliquots were removed at 0, 2, 4, 8, and 24 hours. Serial dilutions were plated on appropriate agar plates.
-
Enumeration: Colonies were counted after incubation, and the CFU/mL was calculated for each time point. Bactericidal activity was defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of action and experimental workflows for Exemplaramycin-47.
Preliminary Studies on Antibacterial Agent 47: A Review of Available Information
"Antibacterial Agent 47" as a Commercial Product
A compound designated "this compound," with the catalog number HY-139765, is listed by the supplier MedChemExpress. The available information is limited to a brief description of its function.
1.1. Mechanism of Action
The primary mode of action described for this compound (HY-139765) is as a potentiator for the antibiotic Ceftazidime. It is stated that the agent "significantly lowers MIC value of antibacterial agent Ceftazidime"[1]. This suggests a synergistic relationship where this compound may enhance the efficacy of Ceftazidime, potentially by inhibiting bacterial resistance mechanisms such as β-lactamase, or by increasing the permeability of the bacterial cell wall to Ceftazidime. However, no specific signaling pathways or molecular interactions have been publicly detailed.
1.2. Quantitative Data
At present, there is no publicly available quantitative data from in vitro or in vivo studies for this compound (HY-139765). Key data points such as the fold-reduction in the Minimum Inhibitory Concentration (MIC) of Ceftazidime, the bacterial species and strains tested, or the effective concentrations of this compound are not specified in the available resources.
1.3. Experimental Protocols
Detailed experimental protocols for the synthesis, in vitro testing, or in vivo evaluation of this compound (HY-139765) are not available in the public domain.
"Antibacterial Agent[2]" as a Citation in Scientific Literature
In numerous scientific publications, the term "antibacterial agent" appears as a citation number within the text. In these instances, "" refers to a specific reference at the end of the paper and does not denote a compound named "this compound." The substances referred to by these citations are diverse and unrelated. Examples include:
-
Tetrazole Chitosan Derivatives: In a study on chitosan derivatives, the "carpet mechanism" of action for an antibacterial agent is mentioned with a citation to reference. This mechanism involves the disruption of the bacterial cell membrane.
-
2-Azetidinone Derivatives: A review on azetidinones as biologically active agents refers to a specific 2-azetidinone derivative as an antibacterial agent, citing reference.
-
Graphene Oxide: A minireview on graphene-based nanomaterials cites reference in the context of the inconsistent antibacterial ability of graphene oxide (GO) in in vitro and in vivo studies.
-
Plumbagin: A review on naphthoquinones describes plumbagin as an effective antibacterial agent with properties such as the generation of reactive oxygen species (ROS) and inhibition of efflux pumps, citing reference.
-
Mitochondrial Topoisomerase Inhibitor: A study on small molecules that induce Type I Interferon identified a compound, C3, which was previously described as an antibacterial agent and a mitochondrial type II topoisomerase inhibitor in reference.
Summary and Conclusion
The term "this compound" is not a standardized name for a specific, well-documented antibacterial compound. While a commercial product with this name exists (HY-139765), there is a significant lack of detailed scientific data in the public domain to construct an in-depth technical guide. The repeated use of "" as a citation for various other antibacterial agents in the scientific literature further contributes to the ambiguity.
For researchers, scientists, and drug development professionals interested in this area, it is crucial to specify the exact chemical structure or a unique identifier (such as the CAS number for HY-139765, if available) when searching for information to avoid ambiguity. Without further data from the manufacturer or new independent studies, a comprehensive understanding of the properties, mechanism of action, and potential applications of "this compound" (HY-139765) remains elusive.
Due to the absence of detailed information on signaling pathways and experimental workflows, no visualizations can be provided at this time.
References
In Vitro Efficacy of Antibacterial Agents: A Technical Overview of Compounds Referenced as "47"
Introduction
The designation "Antibacterial agent 47" does not correspond to a single, universally recognized compound in publicly available scientific literature. However, the identifier "47" appears in connection with several distinct antibacterial agents under investigation. This technical guide provides an in-depth overview of the in vitro efficacy of two such agents: TB47 , a novel inhibitor of the mycobacterial electron transport chain, and PPI47 , a self-assembling antimicrobial peptide hydrogel. This document is intended for researchers, scientists, and drug development professionals, providing a summary of key data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.
Part 1: TB47 - A Novel Anti-Mycobacterial Agent
TB47 is identified as a new inhibitor of the mycobacterial electron transport chain, a mechanism that disrupts ATP production in bacteria.[1][2] Its primary therapeutic target is Mycobacterium leprae, the causative agent of leprosy.
Quantitative Data Summary
The in vitro efficacy of TB47 against M. leprae has been demonstrated, with significant impairment of bacillary growth at nanomolar concentrations.
| Parameter | Organism | Concentration | Effect | Assay System |
| Growth Impairment | Mycobacterium leprae | 5 ng/mL | Significant impairment of bacillary growth after 30 days | IDE8 tick cells infected with M. leprae |
| Monotherapy Effect | Mycobacterium leprae | Not specified | Bacteriostatic | in vivo (BALB/c mice) |
| Combination Therapy | Mycobacterium leprae | 10 and 100 mg/kg (with 5 mg/kg clofazimine) | Bactericidal | in vivo (BALB/c mice) |
Experimental Protocols
In Vitro M. leprae Growth Inhibition Assay [1][2]
-
Cell Culture: IDE8 tick cells are cultured in a suitable medium.
-
Infection: IDE8 cells are infected with Mycobacterium leprae.
-
Treatment: Following infection, the cells are treated with TB47 at a concentration of 5 ng/mL.
-
Incubation: The treated, infected cells are incubated for 30 days.
-
Assessment: Bacillary growth is assessed to determine the extent of impairment compared to untreated controls.
Signaling Pathway and Mechanism of Action
TB47 targets the electron transport chain in mycobacteria, which is a critical pathway for ATP synthesis. By inhibiting this pathway, TB47 effectively disrupts the energy metabolism of the bacterium, leading to a bacteriostatic effect.
References
Determining the Spectrum of Antibacterial Agent 47: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The classification of an antibacterial agent as either broad or narrow in its spectrum of activity is fundamental to its potential therapeutic application. This guide provides a detailed examination of "Antibacterial Agent 47," a designation representing multiple distinct antimicrobial peptides. Through a comprehensive review of available data, experimental protocols, and mechanisms of action for two such agents, Microcin H47 and the bacteriocin-like inhibitory substance (BLIS) from Lactiplantibacillus plantarum CYLB47, we will determine their respective antibacterial spectra.
Executive Summary
Based on current research, the term "this compound" can refer to different substances with distinct activity profiles.
-
Microcin H47 (MccH47) demonstrates a narrow spectrum of activity, with potent inhibition primarily directed against members of the Enterobacteriaceae family.[1]
-
The bacteriocin-like inhibitory substance (BLIS) from strain CYLB47 exhibits a broad spectrum of activity, effectively inhibiting the growth of both Gram-positive and Gram-negative pathogenic bacteria.[2][3]
This guide will dissect the data and methodologies that support these classifications.
Data Presentation: Spectrum of Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] It is a critical quantitative measure for determining the spectrum of activity.
Microcin H47 (MccH47)
Recent studies have clarified that MccH47, previously thought to be limited to E. coli, has a broader range of activity within the Enterobacteriaceae family.[5][6][7] However, its efficacy is largely constrained to this family of Gram-negative bacteria, with no measurable activity against non-Enterobacteriaceae strains.[1]
| Bacterial Strain | Gram Stain | Family | MIC (µg/mL) |
| Escherichia coli | Negative | Enterobacteriaceae | <75 |
| Salmonella spp. | Negative | Enterobacteriaceae | <75 |
| Shigella spp. | Negative | Enterobacteriaceae | <75 |
| Proteus spp. | Negative | Enterobacteriaceae | <75 |
| Klebsiella pneumoniae | Negative | Enterobacteriaceae | Inhibitory effect in solid media |
| Staphylococcus spp. | Positive | Staphylococcaceae | >650 |
| Acinetobacter spp. | Negative | Moraxellaceae | >650 |
| Pseudomonas spp. | Negative | Pseudomonadaceae | >650 |
| Table 1: Minimum Inhibitory Concentrations (MIC) of Microcin H47 against various bacterial strains.[1] |
Lactiplantibacillus plantarum CYLB47 BLIS
The bacteriocin-like inhibitory substance (BLIS) produced by L. plantarum CYLB47 has demonstrated significant inhibitory effects against a panel of multidrug-resistant pathogens, encompassing both Gram-positive and Gram-negative bacteria.[2]
| Bacterial Strain | Gram Stain | Pathogen Group | Result |
| Escherichia coli (drug-resistant) | Negative | Gram-Negative | Strong antibacterial effect |
| Klebsiella pneumoniae (drug-resistant) | Negative | Gram-Negative | Inhibited by 0.006 mg/mL BLIS |
| Pseudomonas aeruginosa (drug-resistant) | Negative | Gram-Negative | Inhibited by 0.006 mg/mL BLIS |
| Salmonella enterica serovar Choleraesuis | Negative | Gram-Negative | Inhibited by 0.006 mg/mL BLIS |
| Enterococcus faecium (drug-resistant) | Positive | Gram-Positive | Inhibited by 0.006 mg/mL BLIS |
| Staphylococcus aureus (MRSA) | Positive | Gram-Positive | Inhibited by 0.006 mg/mL BLIS |
| Table 2: Antibacterial activity of L. plantarum CYLB47 BLIS against selected multidrug-resistant pathogens.[2][8] |
Mechanism of Action & Signaling Pathways
Microcin H47 (MccH47)
MccH47 employs a "Trojan horse" strategy for cell entry, hijacking the target cell's iron uptake machinery. Its mechanism can be summarized in the following steps:
-
Receptor Binding : MccH47 binds to outer membrane receptors (FepA, Fiu, Cir) typically used for the uptake of catecholate siderophores (iron-chelating molecules).[9]
-
Uptake : The TonB-dependent pathway facilitates the transport of MccH47 across the outer membrane.[9]
-
Target Interaction : Once inside the cell, MccH47 is proposed to target the ATP synthase complex, disrupting cellular energy production and leading to cell death.[9]
Lactiplantibacillus plantarum CYLB47 BLIS
The BLIS from CYLB47 acts directly on the bacterial cell envelope, a mechanism common to many bacteriocins produced by Gram-positive bacteria. The primary mode of action is the disruption of the cell membrane's integrity.[2][10] This leads to the leakage of essential intracellular components, dissipation of the proton motive force, and ultimately, cell death. This direct action on a universally conserved bacterial structure (the cell membrane) is consistent with its observed broad-spectrum activity.
Experimental Protocols
The determination of an antibacterial agent's spectrum relies on standardized and reproducible laboratory methods. The Minimum Inhibitory Concentration (MIC) assay is the foundational technique.
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a generalized procedure for determining the MIC of an antibacterial agent against a specific bacterial strain.
1. Preparation of Materials:
-
Bacterial Culture: An overnight culture of the target bacterial strain grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB) at 37°C.
-
Antibacterial Agent: A stock solution of the antibacterial agent (e.g., purified MccH47 or CYLB47 BLIS) of known concentration.
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
2. Experimental Workflow:
3. Interpretation of Results:
-
The MIC value is recorded as the lowest concentration of the agent that completely inhibits visible growth of the bacterium.
-
By testing the agent against a wide array of clinically relevant Gram-positive and Gram-negative bacteria, a spectrum of activity can be established.
-
Narrow Spectrum: The agent is effective against a limited range of bacterial species (e.g., only Gram-negative Enterobacteriaceae).
-
Broad Spectrum: The agent is effective against a wide range of both Gram-positive and Gram-negative bacteria.
Conclusion
The designation "this compound" is not monolithic. A detailed examination of the available scientific literature reveals at least two distinct agents with this nomenclature, each possessing a different antibacterial spectrum. Microcin H47 is a narrow-spectrum agent, specifically targeting the Enterobacteriaceae family through a sophisticated mechanism involving siderophore uptake pathways and ATP synthase disruption.[1][9] In contrast, the BLIS from L. plantarum CYLB47 is a broad-spectrum agent, capable of inhibiting a range of multidrug-resistant Gram-positive and Gram-negative pathogens by causing direct membrane disruption.[2][10] This distinction is critical for guiding future research and development efforts, as the potential clinical applications for a narrow-spectrum agent targeting specific enteric pathogens are vastly different from those of a broad-spectrum agent intended for more general use.
References
- 1. US20230126514A1 - Genetically engineered microorganisms that overexpress microcin-mge and methods of purification and use - Google Patents [patents.google.com]
- 2. Characterization of the broad-spectrum antibacterial activity of bacteriocin-like inhibitory substance-producing probiotics isolated from fermented foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amr-insights.eu [amr-insights.eu]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Microcin H47: A Class IIb Microcin with Potent Activity Against Multidrug Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Modular Structure of Microcin H47 and Colicin V - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Experimental Use of Antibacterial Agent 47
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization and evaluation of the novel investigational compound, Antibacterial Agent 47. The following guidelines will facilitate reproducible and standardized assessment of its antimicrobial properties.
Physicochemical Properties and Solubility
Proper preparation of this compound is critical for accurate and reproducible experimental results. The following table summarizes essential information for the handling and dissolution of this compound. It is recommended that researchers validate these parameters for each new batch.
| Parameter | Value | Notes |
| Molecular Weight | User to input | |
| Appearance | White to off-white crystalline solid | |
| Purity (by HPLC) | >98% | |
| Solubility | ||
| DMSO | ≥ 50 mg/mL | Prepare a 10 mg/mL stock solution in DMSO. This stock can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Ethanol | ≥ 10 mg/mL | |
| Water | Insoluble | |
| Storage Conditions | Store at 4°C in a desiccator | Protect from light and moisture. |
Postulated Mechanism of Action: Inhibition of Bacterial DNA Gyrase
This compound is hypothesized to exert its bactericidal effects by targeting essential bacterial enzymes. Preliminary studies suggest that it may interfere with DNA synthesis by inhibiting DNA gyrase, an enzyme critical for DNA replication.[1] This inhibition leads to the cessation of bacterial cell division and ultimately, cell death.
Caption: Postulated mechanism of action for this compound.
Application Notes
This compound has demonstrated potent activity against a range of bacterial species in preliminary screenings. Its primary applications in a research setting include:
-
In vitro susceptibility testing: To determine the spectrum of activity against various bacterial strains, including multidrug-resistant isolates.
-
Mechanism of action studies: To elucidate the specific molecular targets and pathways affected by the agent.
-
In vivo efficacy studies: To evaluate the therapeutic potential of the agent in animal models of infection.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] The broth microdilution method is a widely used technique for determining the MIC of a novel agent.[3]
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard).
-
Adjust the bacterial suspension with sterile MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare Serial Dilutions:
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working solution of this compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no drug).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (1-12). The final volume in each well will be 200 µL.
-
The final concentration of bacteria in each well will be approximately 2.5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
-
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the 96-well plate that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
This assay provides information on the rate at which an antibacterial agent kills a bacterium.[4]
Protocol:
-
Prepare a bacterial culture in MHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Add this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control with no drug.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each concentration of the agent.
Data Presentation
The following tables provide a structured format for presenting the quantitative data obtained from the described experiments.
Table 1: MIC and MBC Values of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa | ||
| Enterococcus faecalis |
Table 2: Time-Kill Kinetics of this compound against S. aureus
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 24 |
Experimental Workflow
The following diagram illustrates the logical flow of the key in vitro experiments for characterizing a novel antibacterial agent.
Caption: Workflow for in vitro antibacterial agent characterization.
References
- 1. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 47
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibacterial agent 47 is a novel synthetic compound demonstrating potent antimicrobial activity against a broad spectrum of pathogenic bacteria. Understanding the minimum concentration at which this agent inhibits bacterial growth is crucial for its development as a potential therapeutic. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity.[1][2][3] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standardized and widely used technique for antimicrobial susceptibility testing.[4][5][6]
This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new antibacterial compounds.
Principle of the MIC Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3] The broth microdilution assay involves challenging a standardized bacterial inoculum with serial dilutions of the antibacterial agent in a liquid growth medium.[4][7][8] Following incubation, the presence or absence of visible bacterial growth is determined. The MIC value is identified as the lowest concentration of the agent in which no growth is observed.[9]
Materials and Reagents
-
This compound
-
96-well, sterile, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)[10][11][12]
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
-
Plate reader (optional, for spectrophotometric reading)
Experimental Protocols
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic antibacterial activity.
-
The stock solution should be prepared at a concentration that is at least 10 times the highest concentration to be tested to account for serial dilutions.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.
-
Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. This typically takes 2-6 hours.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of the 0.5 McFarland standard. This can be done using a spectrophotometer at 625 nm or by visual comparison. This standardized suspension contains approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Broth Microdilution Procedure
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibacterial agent), and column 12 will be the sterility control (no bacteria).
-
Add 10 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Quality Control
Parallel testing of established quality control strains with known MIC values for standard antibiotics should be performed to ensure the validity of the assay.[10][11][12] The results for the QC strains should fall within the acceptable ranges as defined by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the test organism. The results can be read visually or with a plate reader. The following table summarizes hypothetical MIC data for this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Interpretation |
| Staphylococcus aureus ATCC® 29213™ | 2 | Susceptible |
| Methicillin-resistant S. aureus (MRSA) | 4 | Susceptible |
| Escherichia coli ATCC® 25922™ | 8 | Susceptible |
| Klebsiella pneumoniae (Carbapenem-resistant) | 32 | Intermediate |
| Pseudomonas aeruginosa ATCC® 27853™ | 64 | Resistant |
| Enterococcus faecalis ATCC® 29212™ | 2 | Susceptible |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC assay.
Caption: Workflow for the broth microdilution MIC assay.
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical mechanism of action for this compound, where it inhibits bacterial cell wall synthesis.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. idexx.com [idexx.com]
- 2. idexx.dk [idexx.dk]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicallabnotes.com [medicallabnotes.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 11. bsac.org.uk [bsac.org.uk]
- 12. microbiologyclass.net [microbiologyclass.net]
Application Notes and Protocols: Zone of Inhibition Testing with Antibacterial Agent 47
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial compounds. Antibacterial agent 47 is a novel synthetic compound demonstrating significant potential in preliminary screenings. This document provides detailed application notes and protocols for determining the antimicrobial efficacy of this compound using the zone of inhibition assay, a widely used and effective method.[1][2][3] The zone of inhibition test, also known as the Kirby-Bauer test, is a qualitative method used to assess the ability of an antimicrobial agent to inhibit the growth of microorganisms.[2]
This document outlines the standardized procedure for performing the agar disk diffusion method to evaluate the susceptibility of various bacterial strains to this compound.[3][4] Adherence to these protocols will ensure reproducible and comparable results, crucial for the evaluation of this novel antibacterial candidate.
Putative Mechanism of Action of this compound
While the precise mechanism of action for this compound is under active investigation, preliminary studies suggest that it disrupts bacterial cell wall integrity by inhibiting key enzymes involved in peptidoglycan synthesis. This disruption leads to loss of cell shape and eventual lysis. Further research aims to elucidate the specific molecular targets within this pathway.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of this compound.
Experimental Protocols
Kirby-Bauer (Agar Disk Diffusion) Test
This protocol is adapted from standardized methods for antimicrobial susceptibility testing.[1][3][4]
Materials:
-
This compound stock solution (concentration to be determined based on preliminary studies)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar (MHA) plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from a non-selective agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Evenly streak the entire surface of a Mueller-Hinton agar plate with the swab. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.[4]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[4]
-
-
Application of this compound Disks:
-
Prepare sterile filter paper disks impregnated with known concentrations of this compound. A common starting range for novel compounds is 10 µg to 100 µg per disk.
-
Aseptically place the disks onto the inoculated agar surface using sterile forceps.
-
Ensure the disks are firmly in contact with the agar.
-
Place a maximum of 6 disks on a 90 mm petri dish to avoid overlapping zones of inhibition.[4][5]
-
-
Incubation:
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using calipers or a ruler.[1][6]
-
The zone of inhibition is the clear area where no bacterial growth is visible.[5][6]
-
Interpret the results based on standardized tables (if available for the specific bacteria) or by comparing the zone sizes for different concentrations of Agent 47. A larger zone of inhibition generally indicates greater antimicrobial potency.[1][2]
-
Below is a diagram illustrating the experimental workflow for the Kirby-Bauer test.
Caption: Kirby-Bauer experimental workflow.
Data Presentation
Quantitative data from zone of inhibition testing should be recorded meticulously for analysis and comparison. Below are example tables for presenting the results.
Table 1: Zone of Inhibition Diameters for this compound against Various Bacterial Strains
| Bacterial Strain | This compound Concentration (µ g/disk ) | Mean Zone of Inhibition (mm) ± SD |
| S. aureus ATCC 25923 | 10 | 15 ± 1.2 |
| 30 | 22 ± 1.5 | |
| 50 | 28 ± 1.8 | |
| E. coli ATCC 25922 | 10 | 12 ± 0.9 |
| 30 | 18 ± 1.1 | |
| 50 | 24 ± 1.4 | |
| P. aeruginosa ATCC 27853 | 10 | 8 ± 0.5 |
| 30 | 14 ± 0.8 | |
| 50 | 19 ± 1.0 |
Table 2: Interpretation of Zone of Inhibition Diameters (Hypothetical for Agent 47)
| Zone Diameter (mm) | Interpretation |
| ≤ 12 | Resistant (R) |
| 13 - 17 | Intermediate (I) |
| ≥ 18 | Susceptible (S) |
Conclusion
The protocols and data presentation guidelines provided in this document are intended to facilitate the standardized evaluation of this compound. Consistent and accurate execution of the zone of inhibition assay is paramount for determining the antimicrobial spectrum and potential clinical utility of this novel compound. Further studies, including minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) determinations, will be necessary to fully characterize the antimicrobial profile of this compound.
References
In Vivo Application of Antibacterial Agent 47 in Animal Models: Application Notes and Protocols
Disclaimer: The identity of "Antibacterial agent 47" is not uniquely defined in the scientific literature. This document provides detailed application notes and protocols for two distinct compounds identified in literature as potential candidates: TB47 for mycobacterial infections and PPI47 for staphylococcal infections. Researchers should verify the specific agent of interest and adapt these protocols accordingly.
Illustrative Example 1: TB47 for Mycobacterium leprae Infections
TB47 is a novel inhibitor of the mycobacterial electron transport chain, which disrupts ATP production in bacteria.[1][2][3] It has shown efficacy in in vivo models of leprosy.
Data Presentation
Table 1: In Vivo Efficacy of TB47 against Mycobacterium leprae in a Murine Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Regimen | Mean Bacterial Load (log10 CFU/footpad) at 210 Days Post-Treatment | Outcome |
| Control (Untreated) | - | - | - | > 6 | Bacterial Growth |
| Clofazimine | 5 | Oral gavage | Weekly for 90 days | ~4.5 | Bactericidal |
| TB47 | 100 | Oral gavage | Weekly for 90 days | > 6 | Bacteriostatic (initial), with subsequent regrowth |
| TB47 + Clofazimine | 10 + 5 | Oral gavage | Weekly for 90 days | < 4 | Bactericidal |
| TB47 + Clofazimine | 100 + 5 | Oral gavage | Weekly for 90 days | < 4 | Bactericidal |
Data compiled from studies on BALB/c mice infected with M. leprae.[1][2][3]
Experimental Protocols
Protocol 1: Murine Model of Mycobacterium leprae Footpad Infection
This protocol describes the evaluation of TB47 efficacy in a BALB/c mouse model of leprosy.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
TB47, Clofazimine
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
7H9 medium, Lowenstein-Jensen medium, Brain Heart Infusion (BHI) medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Tissue homogenizer
-
Ziehl-Neelsen stain reagents
Procedure:
-
Infection:
-
Treatment:
-
Evaluation of Efficacy:
-
Euthanize cohorts of mice at defined time points: immediately after the last dose (day 150), and at 120 and 210 days post-treatment completion.[1][2][3][7]
-
Aseptically remove the hind footpads and homogenize the tissue.
-
Perform serial dilutions of the homogenate and plate on appropriate media to check for contamination.
-
Count the number of acid-fast bacilli (AFB) in the footpad homogenates using the Ziehl-Neelsen staining method to determine the bacterial load.[4][7]
-
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. scite.ai [scite.ai]
- 3. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Protocols for Mycobacterium leprae Strain Management: Frozen Stock Preservation and Maintenance in Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Murine experimental leprosy: Evaluation of immune response by analysis of peritoneal lavage cells and footpad histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Stability Testing of Antibacterial Agent 47
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods for testing the stability of a novel antibacterial agent, designated as "Antibacterial agent 47." Stability testing is a critical component of the drug development process, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] The data generated from these studies are essential for determining the shelf-life, recommended storage conditions, and appropriate packaging for the final drug product.[1][3]
This document outlines the protocols for long-term and accelerated stability testing, photostability testing, and forced degradation studies, in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5] For the purpose of these protocols, "this compound" is considered a new synthetic small molecule entity intended for oral administration.
1. Long-Term and Accelerated Stability Testing
Long-term and accelerated stability studies are designed to predict the shelf-life of a drug substance under its intended storage conditions and to observe the effect of short-term excursions outside these conditions.[6][7][8]
Experimental Protocol: Long-Term and Accelerated Stability
Objective: To evaluate the thermal stability and sensitivity to moisture of this compound over an extended period under controlled storage conditions.
Materials:
-
This compound (at least 3 primary batches)
-
Stability chambers with controlled temperature and humidity
-
Container closure system that simulates the proposed packaging
-
Validated stability-indicating High-Performance Liquid Chromatography (HPLC) method
Procedure:
-
Sample Preparation: Package a sufficient quantity of at least three primary batches of this compound in the proposed container closure system.
-
Storage Conditions: Place the samples in stability chambers set to the following conditions as per ICH guidelines[4]:
-
Testing Frequency:
-
Analytical Testing: At each time point, analyze the samples for the following attributes using a validated stability-indicating HPLC method:
-
Appearance (physical description)
-
Assay (potency)
-
Degradation products (identification and quantification)
-
Moisture content
-
Data Presentation
The quantitative data should be summarized in the following tables:
Table 1: Long-Term Stability Data for this compound (25°C/60%RH)
| Time Point (Months) | Batch 1 | Batch 2 | Batch 3 |
|---|---|---|---|
| Appearance | |||
| 0 | |||
| 3 | |||
| 6 | |||
| 9 | |||
| 12 | |||
| Assay (%) | |||
| 0 | |||
| 3 | |||
| 6 | |||
| 9 | |||
| 12 | |||
| Total Degradants (%) | |||
| 0 | |||
| 3 | |||
| 6 | |||
| 9 |
| 12 | | | |
Table 2: Accelerated Stability Data for this compound (40°C/75%RH)
| Time Point (Months) | Batch 1 | Batch 2 | Batch 3 |
|---|---|---|---|
| Appearance | |||
| 0 | |||
| 3 | |||
| 6 | |||
| Assay (%) | |||
| 0 | |||
| 3 | |||
| 6 | |||
| Total Degradants (%) | |||
| 0 | |||
| 3 |
| 6 | | | |
Mandatory Visualization
Caption: Workflow for Long-Term and Accelerated Stability Testing.
2. Photostability Testing
Photostability testing is conducted to evaluate the intrinsic photostability characteristics of a new drug substance and to identify precautionary measures needed in manufacturing, formulation, and packaging to mitigate exposure to light.[10][11]
Experimental Protocol: Photostability
Objective: To assess the stability of this compound upon exposure to light.
Materials:
-
This compound (one batch)
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon or metal halide lamp)[10]
-
Chemically inert and transparent containers
-
Aluminum foil (for dark control)
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation:
-
Place a sufficient amount of this compound in chemically inert, transparent containers.
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it from light.[12]
-
-
Light Exposure:
-
Place the samples and the dark control in the photostability chamber.
-
Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard.[10]
-
The total illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.[13]
-
-
Analytical Testing: After the exposure period, analyze both the light-exposed and dark control samples for the following:
-
Appearance (color change, physical state)
-
Assay (potency)
-
Degradation products (identification and quantification of photolytic degradants)
-
Data Presentation
Table 3: Photostability Data for this compound
| Parameter | Light-Exposed Sample | Dark Control Sample |
|---|---|---|
| Initial Appearance | ||
| Final Appearance | ||
| Initial Assay (%) | ||
| Final Assay (%) |
| Photolytic Degradants (%) | | |
Mandatory Visualization
Caption: Workflow for Photostability Testing.
3. Forced Degradation Studies (Stress Testing)
Forced degradation studies are undertaken to identify the likely degradation products of a drug substance, which helps in establishing the degradation pathways and the intrinsic stability of the molecule.[14][15] These studies are also crucial for developing and validating a stability-indicating analytical method.[16][17]
Experimental Protocol: Forced Degradation
Objective: To investigate the degradation behavior of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Heating oven
-
UV lamp
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for a specified period.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent drug and all degradation products.
Data Presentation
Table 4: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Assay of Agent 47 (%) | % Degradation | Major Degradant(s) (RT) |
|---|---|---|---|---|
| 0.1 M HCl, 60°C | 24 h | |||
| 0.1 M NaOH, RT | 8 h | |||
| 3% H₂O₂, RT | 24 h | |||
| Dry Heat, 80°C | 48 h |
| UV Light, 254 nm | 24 h | | | |
Mandatory Visualization
Caption: Potential Degradation Pathways of this compound.
References
- 1. upm-inc.com [upm-inc.com]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Long-Term vs Accelerated Stability Testing in Biopharmaceuticals – StabilityStudies.in [stabilitystudies.in]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. Ich guideline for stability testing | PPTX [slideshare.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. humiditycontrol.com [humiditycontrol.com]
- 8. www3.paho.org [www3.paho.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. 3 Important Photostability Testing Factors [sampled.com]
- 13. Photostability | SGS United Kingdom [sgs.com]
- 14. acdlabs.com [acdlabs.com]
- 15. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 16. mdpi.com [mdpi.com]
- 17. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Agents Targeting Gram-Positive Infections
Disclaimer: The designation "Antibacterial agent 47" is not a universally recognized identifier for a specific compound. Scientific literature and search results indicate this term may refer to different agents depending on the context, including as a citation number for established drugs or as part of a research code for novel compounds. This document provides detailed application notes and protocols for promising antibacterial agents identified in relation to this query that demonstrate significant activity against Gram-positive bacteria: TB47 , a novel mycobacterial electron transport chain inhibitor; PPI47 , a self-assembling antimicrobial peptide hydrogel; and Ceftobiprole , a fifth-generation cephalosporin.
Section 1: TB47 - A Novel Electron Transport Chain Inhibitor
TB47 is an investigational antibacterial agent that functions as an inhibitor of the mycobacterial electron transport chain, thereby disrupting ATP production in bacteria.[1] While primarily evaluated against Mycobacterium leprae, which possesses a Gram-positive-like cell wall, its mechanism of action represents a potential therapeutic strategy against a broader range of Gram-positive pathogens.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of TB47 against M. leprae
| Assay Type | Organism | Concentration/Dosage | Effect | Reference |
| In Vitro | M. leprae in IDE8 tick cells | 5 ng/mL | Significantly impaired bacillary growth | [1] |
| In Vivo | M. leprae in BALB/c mice | 100 mg/kg (with 5 mg/kg clofazimine) | Bactericidal | [1] |
| In Vivo | M. leprae in BALB/c mice | 10 mg/kg (with 5 mg/kg clofazimine) | Bactericidal | [1] |
| In Vivo | M. leprae in BALB/c mice | 1 mg/kg (with 5 mg/kg clofazimine) | Bactericidal | [1] |
| In Vivo | M. leprae in BALB/c mice | Monotherapy (dose not specified) | Bacteriostatic (initially) | [1] |
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of TB47.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of TB47 in a Murine Model of M. leprae Infection
This protocol is based on the methodology described for testing TB47 in BALB/c mice.[1]
1. Materials:
-
TB47 (appropriate formulation for animal dosing)
-
Clofazimine (for combination therapy group)
-
Vehicle control solution
-
6-8 week old BALB/c mice
-
M. leprae inoculum
-
Sterile syringes and needles for infection and treatment administration
-
Equipment for footpad swelling measurements (e.g., calipers)
-
Materials for histopathological analysis
-
Reagents for quantitative PCR (optional, for bacterial load determination)
2. Animal Infection:
-
Infect BALB/c mice in the hind footpad with a standardized inoculum of M. leprae.
-
Allow the infection to establish over a period of several weeks, monitoring footpad swelling until it reaches a predetermined size.
3. Treatment Regimen:
-
Randomly assign mice to treatment groups (e.g., vehicle control, TB47 monotherapy, clofazimine monotherapy, TB47 + clofazimine combination therapy at various doses).
-
Administer treatments weekly for 90 days via the appropriate route (e.g., oral gavage, intraperitoneal injection).[1]
-
Monitor animal health and footpad swelling regularly throughout the treatment period.
4. Efficacy Assessment:
-
At specified time points (e.g., immediately post-treatment, 120 days post-treatment, and 210 days post-treatment), euthanize a subset of mice from each group.[1]
-
Harvest the infected footpads.
-
For histopathological analysis, fix the tissue in formalin, embed in paraffin, section, and stain (e.g., with Ziehl-Neelsen stain) to visualize acid-fast bacilli.
-
For bacterial load quantification, homogenize the tissue and perform quantitative PCR targeting a specific M. leprae gene.
-
Compare the bacterial load and histopathological findings between the treatment and control groups to determine the bacteriostatic or bactericidal effect of the treatments.
Section 2: PPI47 - A Self-Assembling Peptide Hydrogel
PPI47 is a self-assembling peptide hydrogel derived from the defensin-derived peptide PPI42.[2] It exhibits potent bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, by disrupting the bacterial cell membrane.[2]
Data Presentation
Table 2: In Vitro Antibacterial Activity of PPI47
| Organism | Assay | Result (µg/mL) | Reference |
| Staphylococcus sp. | MIC | 4 - 16 | [2] |
| Streptococcus sp. | MIC | 0.5 - 2 | [2] |
| S. aureus ATCC43300 | 2xMIC treatment for 2h | 20-38% membrane disruption | [2] |
Proposed Mechanism of Action
Caption: Proposed mechanism of PPI47.
Experimental Protocols
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard protocol for determining the MIC of an antimicrobial agent against bacteria.
1. Materials:
-
PPI47 stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (e.g., S. aureus ATCC 43300) standardized to 0.5 McFarland
-
Sterile diluents (e.g., saline or broth)
-
Incubator at 35-37°C
2. Procedure:
-
Prepare serial two-fold dilutions of PPI47 in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well containing the PPI47 dilutions. This will bring the total volume to 100 µL.
-
Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
Read the MIC as the lowest concentration of PPI47 that completely inhibits visible growth of the organism.
Protocol 3: Assessment of Bacterial Membrane Disruption by Flow Cytometry
This protocol is based on the finding that PPI47 causes membrane disruption.[2]
1. Materials:
-
Bacterial culture (S. aureus) in logarithmic growth phase
-
PPI47 solution (at 2x MIC)
-
Phosphate-buffered saline (PBS)
-
Membrane potential-sensitive dye (e.g., DiSC3(5)) or a membrane integrity dye (e.g., Propidium Iodide)
-
Flow cytometer
2. Procedure:
-
Harvest mid-log phase bacteria by centrifugation, wash, and resuspend in PBS to a defined optical density.
-
Treat the bacterial suspension with PPI47 at 2x MIC for a specified time (e.g., 2 hours). Include an untreated control.
-
Add the membrane-sensitive dye to both treated and untreated samples and incubate as per the dye manufacturer's instructions.
-
Analyze the samples using a flow cytometer.
-
Compare the fluorescence intensity between the treated and untreated samples. An increase in propidium iodide fluorescence or a change in DiSC3(5) fluorescence would indicate membrane damage.
Section 3: Ceftobiprole - A Fifth-Generation Cephalosporin
Ceftobiprole is a broad-spectrum, fifth-generation cephalosporin antibiotic. One of its key features is its potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3] This activity is due to its high affinity for penicillin-binding protein 2a (PBP2a) in MRSA, which is a key mechanism of resistance to other β-lactam antibiotics.[3]
Data Presentation
Table 3: General Activity Spectrum of Ceftobiprole
| Organism Type | Examples | Activity | Reference |
| Gram-Positive Aerobes | MRSA, MSSA, Streptococcus pneumoniae (penicillin-resistant) | Potent bactericidal activity | [3] |
| Gram-Negative Aerobes | Similar to 3rd/4th gen cephalosporins | Active (excluding ESBL-producers) | [3] |
Mechanism of Action Workflow
Caption: Ceftobiprole's inhibition of cell wall synthesis.
Experimental Protocols
Protocol 4: Penicillin-Binding Protein (PBP) Affinity Assay
This protocol provides a general workflow to assess the binding affinity of a β-lactam antibiotic like Ceftobiprole to bacterial PBPs.
1. Materials:
-
Bacterial strain of interest (e.g., MRSA)
-
Ceftobiprole
-
Bocillin FL (a fluorescent penicillin derivative)
-
Buffer for membrane preparation (e.g., Tris-HCl)
-
Sonicator or other cell lysis equipment
-
Ultracentrifuge
-
SDS-PAGE equipment
-
Fluorescence imager
2. Membrane Preparation:
-
Grow the bacterial culture to mid-log phase and harvest by centrifugation.
-
Resuspend the cell pellet in buffer and lyse the cells using a sonicator.
-
Separate the membrane fraction, which contains the PBPs, by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
3. Competitive Binding Assay:
-
In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of Ceftobiprole for a set time at a specific temperature (e.g., 30 minutes at 37°C).
-
Add a fixed, sub-saturating concentration of Bocillin FL to each tube and incubate for another 10-15 minutes. This allows the fluorescent probe to bind to any PBPs not occupied by Ceftobiprole.
-
Stop the reaction by adding a sample buffer for SDS-PAGE.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
4. Data Analysis:
-
Quantify the fluorescence intensity of the bands corresponding to the different PBPs.
-
The concentration of Ceftobiprole that causes a 50% reduction in the fluorescence signal for a specific PBP (the IC50 value) is a measure of its binding affinity. A lower IC50 indicates higher affinity.
References
Application Notes and Protocols for the Evaluation of Antibacterial Agent 47
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge. The development of novel antibacterial agents is crucial to combatting this threat. This document provides a comprehensive set of application notes and protocols for the preclinical evaluation of a novel investigational antibacterial agent, designated "Antibacterial Agent 47." These guidelines are designed to assist researchers in conducting a thorough assessment of the agent's efficacy, mechanism of action, and preliminary safety profile.
The protocols outlined herein cover essential in vitro and in vivo assays, from initial screening of antimicrobial activity to more complex studies elucidating its mode of action and efficacy in an animal model. Adherence to standardized methodologies is critical for generating reproducible and reliable data to support the advancement of new therapeutic candidates.[1][2]
Section 1: In Vitro Efficacy Assessment
A series of in vitro tests are fundamental for the initial characterization of any new antibacterial compound.[1] These assays determine the agent's potency and spectrum of activity against a panel of clinically relevant bacterial strains.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Protocol: Broth Microdilution for MIC and MBC
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard.[3]
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).
-
Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the diluted agent.
-
Include a growth control (no agent) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.[2]
-
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, plate 10-100 µL onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar plate.
-
Data Presentation:
Table 1: MIC and MBC of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 2 | 4 |
| Enterococcus faecalis ATCC 29212 | Positive | 4 | 8 |
| Streptococcus pneumoniae ATCC 49619 | Positive | 1 | 2 |
| Escherichia coli ATCC 25922 | Negative | 8 | 16 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 16 | >32 |
| Klebsiella pneumoniae ATCC 13883 | Negative | 8 | 16 |
Time-Kill Kinetics Assay
This assay provides insights into the pharmacodynamic properties of an antimicrobial agent, specifically whether it exhibits bactericidal or bacteriostatic activity and if the killing is concentration-dependent.[4]
Protocol: Time-Kill Kinetics
-
Preparation:
-
Prepare flasks containing MHB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the MIC.
-
Include a growth control flask without the agent.
-
Prepare a bacterial inoculum as described for the MIC assay, adjusting the final concentration in the flasks to approximately 5 x 10^5 CFU/mL.
-
-
Sampling and Plating:
-
At time points 0, 2, 4, 6, 8, and 24 hours, withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each concentration of this compound.
-
Data Presentation:
Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 29213
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 5.70 | 5.71 | 5.69 | 5.72 | 5.70 |
| 2 | 6.35 | 5.82 | 5.15 | 4.60 | 3.98 |
| 4 | 7.10 | 6.01 | 4.50 | 3.85 | 2.95 |
| 6 | 7.85 | 6.25 | 3.80 | 2.90 | <2.00 |
| 8 | 8.50 | 6.50 | 3.10 | <2.00 | <2.00 |
| 24 | 9.20 | 6.80 | <2.00 | <2.00 | <2.00 |
Section 2: Mechanism of Action Studies
Understanding how an antibacterial agent works is critical for its development and for predicting potential resistance mechanisms.[5]
Macromolecular Synthesis Inhibition
This assay determines if this compound selectively inhibits the synthesis of DNA, RNA, protein, or the cell wall.[5] This is often assessed by measuring the incorporation of radiolabeled precursors into these macromolecules.[5]
Protocol: Macromolecular Synthesis Assay
-
Bacterial Culture and Labeling:
-
Grow the test bacterium to the mid-logarithmic phase.
-
Aliquot the culture into separate tubes.
-
Add radiolabeled precursors to each tube: [3H]thymidine for DNA synthesis, [3H]uridine for RNA synthesis, [3H]leucine for protein synthesis, and [14C]N-acetylglucosamine for peptidoglycan (cell wall) synthesis.
-
Simultaneously, add this compound at a concentration of 10x MIC. Include a vehicle control and positive controls (e.g., ciprofloxacin for DNA, rifampicin for RNA, tetracycline for protein, and vancomycin for cell wall synthesis).
-
-
Incubation and Measurement:
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 5, 10, 20, 30 minutes), remove aliquots and precipitate the macromolecules using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of incorporation of the radiolabeled precursor relative to the vehicle control over time. A significant and rapid decrease in the incorporation of a specific precursor suggests that its corresponding pathway is the primary target.
-
Data Presentation:
Table 3: Inhibition of Macromolecular Synthesis by this compound in S. aureus
| Time (min) | % Incorporation (DNA) | % Incorporation (RNA) | % Incorporation (Protein) | % Incorporation (Cell Wall) |
| 5 | 95 | 92 | 15 | 88 |
| 10 | 90 | 85 | 5 | 80 |
| 20 | 85 | 78 | <1 | 75 |
| 30 | 82 | 70 | <1 | 71 |
The data suggests that this compound is a potent inhibitor of protein synthesis.
Visualizing the Proposed Signaling Pathway
Based on the macromolecular synthesis data, we hypothesize that this compound targets the bacterial ribosome, a key component of the protein synthesis machinery.[6][7] Specifically, it is proposed to bind to the 50S ribosomal subunit, preventing the translocation step of polypeptide chain elongation.[8]
Caption: Proposed mechanism of action for this compound.
Section 3: In Vivo Efficacy Assessment
In vivo models are essential for evaluating the efficacy of an antibacterial agent in a complex biological system, bridging the gap between laboratory findings and potential clinical applications.[9] A murine sepsis model is a common and robust model for this purpose.[10]
Murine Sepsis Model
Protocol: Murine Sepsis Efficacy Study
-
Animal Acclimatization and Grouping:
-
Acclimatize female BALB/c mice (6-8 weeks old) for at least 3 days.
-
Randomly assign mice to treatment groups (e.g., n=10 per group):
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: this compound (e.g., 25 mg/kg)
-
Group 4: Positive control antibiotic (e.g., vancomycin, 10 mg/kg)
-
-
-
Induction of Infection:
-
Induce sepsis by intraperitoneal (IP) injection of a lethal dose (e.g., 1 x 10^7 CFU) of a clinically relevant bacterial strain, such as Methicillin-Resistant Staphylococcus aureus (MRSA).
-
-
Treatment Administration:
-
One hour post-infection, administer the assigned treatments via an appropriate route (e.g., intravenous or intraperitoneal).
-
-
Monitoring and Endpoints:
-
Monitor the mice for survival and clinical signs of illness (e.g., lethargy, ruffled fur) every 12 hours for 7 days.
-
The primary endpoint is survival.
-
Secondary endpoints can include bacterial load in blood and organs (spleen, liver) at a specified time point (e.g., 24 hours post-infection) in a separate cohort of animals.
-
Data Presentation:
Table 4: Survival in Murine Sepsis Model after MRSA Infection
| Treatment Group | Dose (mg/kg) | Number of Animals | Survival (%) at Day 7 |
| Vehicle Control | - | 10 | 10 |
| This compound | 10 | 10 | 60 |
| This compound | 25 | 10 | 90 |
| Vancomycin | 10 | 10 | 80 |
Experimental Workflow Visualization
Caption: Experimental workflow for the evaluation of this compound.
Section 4: Preliminary Toxicity Assessment
Early assessment of toxicity is crucial in drug development.[11] A simple in vitro cytotoxicity assay against a mammalian cell line can provide an initial indication of the agent's selectivity for bacterial cells over host cells.
In Vitro Cytotoxicity Assay
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture a mammalian cell line (e.g., HEK293 or HepG2) in appropriate media in a 96-well plate until they reach approximately 80% confluency.
-
-
Treatment:
-
Expose the cells to serial dilutions of this compound for 24 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation:
Table 5: Cytotoxicity of this compound against HEK293 Cells
| Concentration (µg/mL) | % Cell Viability |
| 1 | 98.5 |
| 10 | 95.2 |
| 50 | 88.7 |
| 100 | 75.4 |
| 200 | 52.1 |
| IC50 (µg/mL) | 195 |
A high IC50 value relative to the MIC values suggests good selectivity for bacterial cells.
Conclusion
These application notes and protocols provide a structured framework for the initial preclinical evaluation of this compound. The successful completion of these studies will generate a robust data package to support informed decisions regarding the further development of this promising new antibacterial candidate. It is imperative that all experiments are conducted with appropriate controls and adhere to established guidelines to ensure data quality and integrity.
References
- 1. woah.org [woah.org]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance [frontiersin.org]
- 7. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vibiosphen.com [vibiosphen.com]
- 11. Basic requirements for the toxicity testing of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Delivery Systems of Levofloxacin ("Antibacterial agent 47")
Disclaimer: "Antibacterial agent 47" is not a recognized scientific name for a specific antibacterial agent. Therefore, these application notes and protocols have been generated using Levofloxacin as a representative broad-spectrum fluoroquinolone antibiotic to illustrate the principles of developing and evaluating advanced drug delivery systems.
Introduction
Levofloxacin is a potent, third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of two key bacterial enzymes, DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination.[2][3][4][5][6] This leads to a bactericidal effect.[2][4] Conventional administration of Levofloxacin can be limited by factors such as rapid clearance and the need for frequent dosing, which can lead to side effects and contribute to the development of antibiotic resistance.[7]
Advanced drug delivery systems, such as nanoparticles, liposomes, and hydrogels, offer promising strategies to overcome these limitations.[7][8] These systems can provide sustained and controlled release of the antibiotic, enhance its bioavailability at the site of infection, and reduce systemic toxicity.[7][9][10] This document provides an overview of different delivery systems for Levofloxacin, along with detailed protocols for their preparation, characterization, and evaluation.
Data Presentation: Comparison of Levofloxacin Delivery Systems
The following tables summarize the key quantitative parameters of various Levofloxacin-loaded nanocarrier systems based on published data.
Table 1: Physicochemical Properties of Levofloxacin-Loaded Nanoparticles
| Delivery System | Polymer/Lipid Composition | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Chitosan Nanoparticles | Chitosan, Sodium Tripolyphosphate | 140 - 779.2 | 24.91 - 55.56 | 6.13 | [11][12] |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | ~200 - 400 | >70 (Optimized) | Not Specified | [1][9][13] |
| Chitosan/β-Cyclodextrin NPs | Chitosan, β-Cyclodextrin | Not Specified | >80 | Not Specified | [14] |
| Anionic Liposomes | Not Specified | Not Specified | Not Specified | Not Specified | [15] |
| Levofloxacin-loaded Liposomes | Soybean phosphatides, cholesterol | 7424 ± 689 | 82.19 - 86.23 | Not Specified | [16] |
Table 2: In Vitro Release and Antibacterial Efficacy
| Delivery System | Release Profile | Minimum Inhibitory Concentration (MIC) against P. aeruginosa | Reference |
| Chitosan Nanoparticles | Sustained release over 8-12 hours | Improved activity compared to free drug | [11][14] |
| PLGA Nanoparticles | Slow release | Not Specified | [1][9] |
| Chitosan/Alginate Nanospheres | 71% release at pH 7.4 within 7 hours | Not Specified | [17] |
| Anionic Liposomes | Prolonged release over 72 hours | Preserved antibacterial activity | [15] |
| Hydrogel Composite | Sustained release | Not Specified | [18] |
Experimental Protocols
Herein are detailed methodologies for the preparation and evaluation of Levofloxacin-loaded delivery systems.
This protocol describes the preparation of chitosan nanoparticles encapsulating Levofloxacin using the ionic gelation method with sodium tripolyphosphate (TPP) as a cross-linking agent.[13][19]
Materials:
-
Chitosan (low molecular weight)
-
Levofloxacin powder
-
Sodium tripolyphosphate (TPP)
-
Glacial acetic acid
-
Deionized water
-
Magnetic stirrer
-
High-speed centrifuge
Procedure:
-
Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.
-
Adjust the pH of the chitosan solution to 4.7-4.8 using a 20% (w/v) NaOH solution.[13]
-
Filter the chitosan solution through a 0.45 µm syringe filter.[13]
-
Dissolve Levofloxacin in the chitosan solution at the desired concentration.
-
Prepare a 0.5 mg/mL TPP solution by dissolving TPP in deionized water.[13]
-
Filter the TPP solution through a 0.2 µm syringe filter.[13]
-
Add the TPP solution dropwise to the chitosan-Levofloxacin solution under constant magnetic stirring at room temperature.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 30 minutes.[11]
-
Discard the supernatant and wash the nanoparticle pellet with deionized water.
-
Resuspend the nanoparticles in deionized water for further analysis or lyophilize for long-term storage.
This protocol outlines the procedure to quantify the amount of Levofloxacin encapsulated within the nanoparticles.
Materials:
-
Levofloxacin-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-speed centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Centrifuge a known amount of the Levofloxacin-loaded nanoparticle suspension at 15,000 rpm for 30 minutes to separate the nanoparticles from the aqueous medium.[11]
-
Carefully collect the supernatant.
-
Measure the concentration of free Levofloxacin in the supernatant using a UV-Vis spectrophotometer at a wavelength of 287 nm.[14]
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total amount of Levofloxacin - Amount of free Levofloxacin in supernatant) / Total amount of Levofloxacin] x 100 [11]
-
DL (%) = [(Total amount of Levofloxacin - Amount of free Levofloxacin in supernatant) / Weight of nanoparticles] x 100
-
This protocol describes the dialysis bag method to evaluate the in vitro release kinetics of Levofloxacin from the nanoparticles.
Materials:
-
Levofloxacin-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (e.g., molecular weight cut-off of 8,000 Da)[20]
-
Magnetic stirrer with a heating plate
-
UV-Vis spectrophotometer
Procedure:
-
Resuspend a known amount of Levofloxacin-loaded nanoparticles in a specific volume of PBS (pH 7.4).[11]
-
Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a beaker containing a known volume of PBS (pH 7.4).[11]
-
Place the beaker on a magnetic stirrer and maintain the temperature at 37°C with continuous stirring.[13]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.[13]
-
Analyze the concentration of Levofloxacin in the collected samples using a UV-Vis spectrophotometer at 287 nm.
-
Calculate the cumulative percentage of drug released at each time point.
This protocol outlines the broth microdilution method to determine the MIC of Levofloxacin-loaded nanoparticles against a bacterial strain like Pseudomonas aeruginosa.[21]
Materials:
-
Levofloxacin-loaded nanoparticles
-
Free Levofloxacin solution (as control)
-
Bacterial culture (P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a series of twofold serial dilutions of the Levofloxacin-loaded nanoparticle suspension and the free Levofloxacin solution in CAMHB in a 96-well microtiter plate.[21]
-
Adjust the concentration of the bacterial culture to approximately 5 x 10^5 CFU/mL in CAMHB.[21]
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control well (bacteria in broth without any antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[21]
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanism of action of Levofloxacin in a bacterial cell.
References
- 1. Optimized Preparation of Levofloxacin Loaded Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flarer.ch [flarer.ch]
- 3. Levofloxacin - Wikipedia [en.wikipedia.org]
- 4. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mims.com:443 [mims.com:443]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Antimicrobial Nano-Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idus.us.es [idus.us.es]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
- 13. Optimized Preparation of Levofloxacin Loaded Polymeric Nanoparticles [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Targeted delivery of levofloxacin-liposomes for the treatment of pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nanoparticle-hydrogel composite as dual-drug delivery system for the potential application of corneal graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formulation and optimization of levofloxacin loaded chitosan nanoparticle for ocular delivery: In-vitro characterization, ocular tolerance and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iris.unict.it [iris.unict.it]
- 21. Frontiers | Pseudomonas aeruginosa heteroresistance to levofloxacin caused by upregulated expression of essential genes for DNA replication and repair [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Antibacterial Agents
Welcome to the Technical Support Center for the synthesis of antibacterial agents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of various classes of antibacterial compounds.
Frequently Asked Questions (FAQs)
Q1: My peptide synthesis is resulting in a mixture of homodimers and the desired heterodimer. How can I improve the yield of the heterodimer?
A1: The formation of homodimers is a common issue in the synthesis of heterodimeric peptides, especially when relying on co-oxidation of two different peptide chains. To favor the formation of the desired heterodimer, a directed disulfide bond formation strategy is recommended. This involves activating a cysteine residue on one peptide chain, for example, by converting it to a Cys(Scm) residue, which then selectively reacts with a free cysteine on the second peptide chain. This method minimizes the unwanted side reactions of homodimer formation and disulfide scrambling.[1][2]
Q2: I am observing significant side reactions and low yields in my synthesis of a heterocyclic antibacterial agent. What general strategies can I employ to optimize the reaction?
A2: Low yields and side reactions in heterocyclic synthesis can often be attributed to harsh reaction conditions. It is beneficial to explore milder reaction conditions to maintain the integrity of sensitive functional groups.[3] Additionally, systematically optimizing the stoichiometry of your reagents is crucial. For instance, in the synthesis of 2-azidobenzothiazoles, it was found that using four equivalents of sodium nitrite, sodium acetate, and sodium azide resulted in an excellent yield of the desired product.[3] Careful control of pH is also critical, as seen in the synthesis of the peptide distinctin, where maintaining a pH range of 5.0-5.5 was key to a clean reaction.[1]
Q3: During the purification of my antibacterial compound by HPLC, I am seeing broad peaks and poor separation. What could be the cause?
A3: Broad peaks and poor separation in HPLC can stem from several factors. For peptide-based agents, ensuring the correct mobile phase composition, including additives like trifluoroacetic acid (TFA), is crucial for sharp peaks. For instance, dissolving peptide samples in 0.1% aqueous TFA is a common practice.[1] For other small molecules, issues could be related to the column choice, flow rate, or gradient profile. It is also important to ensure that your crude product is fully dissolved in the injection solvent and that the solvent is compatible with the mobile phase.
Q4: My synthesized antibacterial nanoparticles are aggregating. How can I prevent this?
A4: Aggregation is a common challenge in the synthesis of antibacterial nanoparticles. The choice of capping and reducing agents is critical for stabilizing the nanoparticles. For example, in the synthesis of silver nanospheres, hydroxylamine hydrochloride can act as both a reducing and capping agent to prevent aggregation.[4] For other systems, such as silver/titanium dioxide nanocomposites, wet chemical impregnation methods followed by encapsulation with polymers like chitosan can improve stability.[5]
Troubleshooting Guides
Issue 1: Low Yield of Heterodimeric Antibacterial Peptide
Symptoms:
-
HPLC and mass spectrometry analysis of the crude product show significant peaks corresponding to the molecular weights of two different homodimers in addition to the desired heterodimer.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Non-specific disulfide bond formation | Employ a directed disulfide bond formation strategy. One method involves reacting a peptide chain containing a free cysteine with another chain containing an activated Cys(Scm) residue.[1] |
| Sub-optimal reaction pH | Optimize the pH of the reaction mixture. For the synthesis of distinctin, a pH of 5.0-5.5 in an acetate buffer was found to be optimal.[1] |
| Air oxidation leading to homodimers | Conduct the reaction under acidic conditions to minimize air oxidation of free cysteine residues.[1] |
Issue 2: Poor Yield and Purity in the Synthesis of Small Molecule Antibacterial Agents
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks, indicating the presence of several byproducts.
-
The isolated yield of the desired product is consistently low.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Harsh reaction conditions | Investigate milder reaction conditions, such as lower temperatures or the use of less aggressive reagents, to avoid decomposition of starting materials or products.[3] |
| Incorrect stoichiometry | Systematically vary the molar ratios of the reactants to find the optimal conditions for product formation while minimizing side reactions.[3] |
| Inefficient purification | Multiple chromatographic purifications may be necessary to isolate the desired compound from closely related impurities.[6] |
Experimental Protocols
Directed Disulfide Bond Formation for Heterodimeric Peptides
This protocol is adapted from the synthesis of the 47-residue heterodimeric antimicrobial peptide, distinctin.[1]
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Peptide Chain Synthesis: Assemble the two peptide chains (Chain A with a Cys(Acm) residue and Chain B with a free Cys residue) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Activation of Chain A: Treat the resin-bound Chain A (with Cys(Acm)) with methoxycarbonylsulfenyl chloride to convert the Cys(Acm) to Cys(Scm).
-
Cleavage and Deprotection: Cleave both peptide chains from the resin and remove protecting groups using a standard cleavage cocktail (e.g., TFA-based).
-
Purification of Chains: Purify each peptide chain individually using reverse-phase HPLC.
-
Directed Disulfide Formation:
-
Dissolve the purified peptides in 0.1% aqueous TFA.
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Add Zn(OAc)₂ (5.0 equivalents) to the solution of Chain B.
-
Add the solution of Chain A (1.05 equivalents).
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Adjust the pH of the solution to 5.0-5.5 by the careful addition of 1.0 N aqueous NaOH.
-
Monitor the reaction by HPLC until completion (typically within 1 hour).
-
-
Final Purification: Purify the final heterodimeric peptide by reverse-phase HPLC.
Synthesis of 2-azidobenzothiazoles
This protocol is a general procedure for the synthesis of 2-azidobenzothiazole derivatives.[3]
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Dissolution: Dissolve 2-aminobenzothiazole (0.5 mmol) in water (10 mL) in a round-bottom flask with magnetic stirring at room temperature.
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Acidification: Add hydrochloric acid dropwise until the 2-aminobenzothiazole is completely dissolved.
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Reagent Addition: Add solutions of sodium nitrite (2 mmol), sodium acetate (2 mmol), and sodium azide (2 mmol) dropwise at 5-minute intervals.
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Reaction: Stir the reaction mixture for an additional 30 minutes.
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Workup and Purification: The product can typically be isolated by filtration and purified by recrystallization or column chromatography.
Visual Guides
Caption: Workflow for directed disulfide bond formation in heterodimeric peptide synthesis.
Caption: Troubleshooting logic for common antibacterial synthesis issues.
References
- 1. Synthesis and Characterization of the 47-Residue Heterodimeric Antimicrobial Peptide Distinctin, Featuring Directed Disulfide Bridge Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of the 47-residue heterodimeric antimicrobial peptide distinctin, featuring directed disulfide bridge formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 4. Disentangling the “tip-effects” enhanced antibacterial mechanism of Ag nanoparticles - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01173B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Antibacterial Agent 47
Welcome to the technical support center for Antibacterial Agent 47. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and application of this novel antibacterial compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the general synthesis strategy for this compound?
A1: this compound is a synthetic molecule derived from a multi-step organic synthesis process. The core structure is assembled through a convergent synthesis approach, which involves the preparation of two key intermediates followed by their coupling and subsequent functional group modifications. The general workflow is outlined below. For detailed step-by-step instructions, please refer to the Experimental Protocols section.
Q2: What are the most critical factors influencing the yield of this compound?
A2: The overall yield of this compound is highly sensitive to several experimental parameters. Based on internal validation studies and user-reported data, the most critical factors include reaction temperature, purity of starting materials, and moisture content.[1][2] Inconsistent temperature control can lead to the formation of side products, while impure reagents or solvents can inhibit catalyst activity or introduce competing reactions.[2] A summary of key factors and their impact on yield is provided in the table below.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended for the characterization and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is suitable for determining purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the chemical structure.
Q4: What is the proposed mechanism of action for this compound?
A4: this compound is believed to exert its antibacterial effect by inhibiting bacterial DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes for DNA replication and folic acid synthesis, respectively.[3] This dual-inhibition mechanism contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound.
Low Yield of Final Product
A low yield is one of the most common challenges in the synthesis of this compound. The following guide will help you identify and address potential causes.
Step 1: Re-evaluate Starting Materials and Reagents
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Purity: Ensure the purity of all starting materials and reagents. Impurities can act as catalyst poisons or participate in side reactions.[4]
-
Solvents: Use anhydrous solvents, as the reaction is sensitive to moisture.[2] Consider purifying solvents if they are old or have been opened multiple times.[1]
-
Catalyst: Use a fresh batch of catalyst. Catalysts can degrade over time, leading to reduced activity.[2]
Step 2: Optimize Reaction Conditions
-
Temperature: Maintain a stable reaction temperature. Fluctuations can lead to the formation of unwanted byproducts.[1][2]
-
Stirring: Ensure efficient and continuous stirring to promote a homogeneous reaction mixture.[5]
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to determine the optimal reaction time and avoid product decomposition from prolonged reaction times.[5]
Step 3: Refine the Work-up and Purification Process
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Product Loss: Be meticulous during the work-up procedure to minimize product loss during transfers and extractions.[1][5]
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Purification: Optimize the purification method (e.g., column chromatography, recrystallization) to effectively separate the desired product from impurities.
Product Instability or Decomposition
If you observe that your final product is unstable or decomposes over time, consider the following:
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Storage Conditions: Store the purified this compound at a low temperature, protected from light and moisture.[5]
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pH Sensitivity: The compound may be sensitive to acidic or basic conditions. Ensure that the pH is controlled during the work-up and storage.
Data Presentation
Table 1: Factors Affecting the Yield of this compound
| Factor | Potential Impact on Yield | Recommended Action |
| Purity of Starting Materials | Low purity can introduce side reactions, reducing the formation of the desired product. | Use reagents of at least 98% purity. |
| Solvent Quality | Presence of water or other impurities can quench reagents or interfere with the catalyst. | Use anhydrous, high-purity solvents. |
| Reaction Temperature | Deviations from the optimal temperature range can lead to incomplete reactions or the formation of byproducts. | Maintain a stable temperature using a controlled heating/cooling system. |
| Reaction Time | Insufficient time can result in an incomplete reaction, while excessive time can lead to product degradation. | Monitor the reaction progress to determine the optimal endpoint. |
| Catalyst Activity | An inactive or degraded catalyst will result in a slow or incomplete reaction. | Use a fresh, high-quality catalyst. |
Experimental Protocols
Protocol 1: Synthesis of Key Intermediate A
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Reagent Addition: Dissolve starting material X (1.0 eq) in anhydrous toluene. Add catalyst Y (0.05 eq) to the solution.
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Reaction: Heat the reaction mixture to 80°C and stir for 4 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain Intermediate A.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.[6]
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Serial Dilutions: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate.[6]
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Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.[7]
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[6]
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Decision tree for troubleshooting low yield.
Caption: Proposed mechanism of action for this compound.
References
Overcoming solubility problems with Antibacterial agent 47
Technical Support Center: Antibacterial Agent 47
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a hydrophobic molecule with very low solubility in aqueous buffers such as water or phosphate-buffered saline (PBS). Direct dissolution in aqueous media is not recommended and will likely result in poor solubility and inaccurate concentration determination.
Q2: What is the recommended solvent for preparing a stock solution?
A2: We recommend using 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.[1][2] this compound is freely soluble in DMSO.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and precipitation.[4][5]
Q4: What is the maximum concentration of DMSO that can be used in my cell-based assays?
A4: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% to avoid solvent-induced toxicity to the cells.[3] However, the tolerance to DMSO can be cell line-dependent, so it is advisable to run a vehicle control (medium with the same final concentration of DMSO) to assess any effects on cell viability and function.
Troubleshooting Guides
Problem: My compound precipitated after diluting the DMSO stock solution into my aqueous cell culture medium.
-
Cause: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. The rapid change in solvent polarity can cause the compound to crash out of solution.[6][7]
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Solution 1: Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of medium, vortexing gently, and then add this intermediate dilution to the final volume.[3]
-
Solution 2: Increase Final Volume: By increasing the final volume of your aqueous medium, you lower the final concentration of this compound, which may keep it in solution.
-
Solution 3: Use of a Co-solvent: Consider the use of a co-solvent system.[8][9] For example, a mixture of DMSO and polyethylene glycol (PEG) can sometimes improve the solubility of hydrophobic compounds in aqueous solutions.[8]
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Solution 4: Serum in Medium: If your experimental protocol allows, the presence of serum in the cell culture medium can help to keep hydrophobic compounds in solution due to the binding of the compound to proteins like albumin.[6]
Problem: I am observing crystals in my stock solution after storing it at -20°C.
-
Cause: The stock solution may have been prepared at a concentration that is too high, leading to crystallization upon freezing. DMSO itself can freeze at temperatures close to its melting point of 18.5°C, which can also cause the solute to precipitate.
-
Solution 1: Gentle Warming: Warm the stock solution to room temperature or briefly in a 37°C water bath and vortex thoroughly to redissolve the compound.[2][7]
-
Solution 2: Prepare a Lower Concentration Stock: If the issue persists, prepare a new stock solution at a lower concentration.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM)* | Notes |
| Water | <0.01 | <0.02 | Practically insoluble. |
| PBS (pH 7.4) | <0.01 | <0.02 | Practically insoluble. |
| DMSO | >100 | >200 | Freely soluble. Recommended for stock solutions. |
| Ethanol | ~5 | ~10 | Sparingly soluble. |
| Methanol | ~2 | ~4 | Slightly soluble. |
*Calculated based on a hypothetical molecular weight of 485.5 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Preparation: Work in a sterile environment, such as a laminar flow hood, especially if the stock solution will be used for cell culture experiments.[1]
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, you would need 24.28 mg of the compound (assuming a MW of 485.5 g/mol ).
-
Dissolution: Add the appropriate volume of 100% DMSO to the vial containing the compound.[1][2]
-
Mixing: Vortex the solution until the compound is completely dissolved.[1] Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[2]
-
Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -20°C or -80°C.[3]
Protocol 2: pH-Dependent Solubility Profiling
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Compound Addition: Add an excess amount of this compound powder to each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
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Analysis: Plot the solubility of this compound as a function of pH to identify any pH ranges where solubility is enhanced.
Visualizations
Caption: Troubleshooting workflow for solubility issues with this compound.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
Troubleshooting inconsistent results with Antibacterial agent 47
Welcome to the technical support center for Antibacterial Agent 47. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the use of this compound.
Q1: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for Agent 47 across replicate experiments?
A1: Inconsistent MIC values are a common challenge and can stem from several factors.[1][2] One primary reason could be related to the agent's dual mechanism of action. At lower concentrations, Agent 47 specifically inhibits DNA gyrase, a crucial enzyme for bacterial DNA replication.[3][4][5] However, at higher, near-MIC concentrations, it can exhibit off-target effects on the bacterial ribosome, which may vary depending on subtle differences in experimental conditions.[6][7][8]
Another potential cause is the agent's solubility. Agent 47 has low aqueous solubility and may precipitate in certain media, leading to an inaccurate final concentration in your assay.[1]
-
Troubleshooting Steps:
-
Solubility Check: Ensure complete solubilization of Agent 47 in the recommended solvent (DMSO) before preparing serial dilutions. Visually inspect for any precipitation.
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Media Homogeneity: After adding the agent to the broth media, vortex or mix thoroughly to ensure a homogenous solution.[1]
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Standardized Inoculum: Use a standardized bacterial inoculum (e.g., 0.5 McFarland standard) to ensure a consistent starting bacterial density.
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Incubation Conditions: Maintain consistent incubation time, temperature, and aeration across all experiments, as these can influence bacterial growth rates and agent stability.
-
Q2: My in vitro results with Agent 47 are potent, but they don't translate to my in vivo models. What could be the reason?
A2: The discrepancy between in vitro and in vivo efficacy is a significant hurdle in drug development.[9][10] Several factors could be at play:
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Pharmacokinetics/Pharmacodynamics (PK/PD): Agent 47 might have poor absorption, rapid metabolism, or high protein binding in the host, leading to sub-therapeutic concentrations at the site of infection.
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Stability: The agent may be unstable at physiological pH or temperature, degrading before it can exert its effect.
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Host Factors: The in vivo environment is more complex than in vitro conditions. The presence of host proteins and other molecules can interfere with the agent's activity.
Q3: I'm observing cytotoxicity in my mammalian cell line assays at concentrations close to the bacterial MIC. Is this expected?
A3: Yes, this is a possibility due to the off-target effects of Agent 47. While its primary target, DNA gyrase, is specific to bacteria, the secondary effect on ribosomes can impact mitochondrial ribosomes in eukaryotic cells at higher concentrations, leading to cytotoxicity.
-
Recommendation: Perform a dose-response curve to determine the therapeutic window (the concentration range where it is effective against bacteria with minimal host cell toxicity).
Q4: Agent 47 appears to lose activity when stored in solution. How can I prevent this?
A4: Agent 47 is susceptible to degradation, especially in aqueous solutions.
-
Storage Recommendations:
-
Prepare fresh stock solutions in DMSO for each experiment.
-
If short-term storage is necessary, store aliquots at -80°C and protect from light.
-
Avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Appearance |
| DMSO | > 50 | Clear, colorless solution |
| Ethanol | 5 | Clear, colorless solution |
| PBS (pH 7.4) | < 0.1 | Suspension/Precipitate |
| Water | < 0.01 | Suspension/Precipitate |
Table 2: Stability of this compound in Solution (1 mg/mL in DMSO)
| Storage Condition | Time | % Remaining Activity |
| 4°C | 24 hours | 95% |
| 4°C | 72 hours | 70% |
| -20°C | 7 days | 98% |
| -80°C | 30 days | 99% |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methodologies for antimicrobial susceptibility testing.[11][12]
-
Preparation of Agent 47 Stock: Prepare a 10 mg/mL stock solution of Agent 47 in 100% DMSO.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of Agent 47 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration range (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted Agent 47. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Agent 47 that completely inhibits visible bacterial growth.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. DNA Gyrase Inhibitors [pharmacology2000.com]
- 5. DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones | PPTX [slideshare.net]
- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Ribosome Assembly as Antimicrobial Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Challenges of Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Antibacterial Agent 47 (AQ-47) for Enhanced Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the modification of Antibacterial Agent 47 (AQ-47), a novel synthetic fluoroquinolone. The information is designed to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We've synthesized a new derivative of AQ-47 by modifying the C-7 substituent, but it shows a significant loss of antibacterial activity. What are the possible reasons?
A1: Loss of activity after modifying the C-7 position is a common issue. Here are several potential causes and troubleshooting steps:
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Steric Hindrance: The new substituent at the C-7 position might be too bulky, preventing the molecule from effectively binding to its primary targets, DNA gyrase and topoisomerase IV.[1] The R7 substituent is crucial as it is believed to directly interact with these enzymes.[1]
-
Troubleshooting: Consider synthesizing analogs with smaller or more flexible side chains. Computational docking studies can help predict binding affinity and identify potential steric clashes before synthesis.
-
-
Altered Electronic Properties: The modification may have unfavorably changed the electronic properties of the quinolone core, which is essential for its interaction with the bacterial enzymes.
-
Troubleshooting: Synthesize derivatives with substituents that have varying electronic properties (electron-donating vs. electron-withdrawing) to establish a structure-activity relationship (SAR).
-
-
Reduced Cell Permeability: The new derivative might have difficulty penetrating the bacterial cell wall, especially in Gram-negative bacteria.
-
Troubleshooting: Evaluate the physicochemical properties of the new derivative, such as lipophilicity (LogP) and polarity. Modifications that increase hydrophilicity may be necessary to improve passage through porin channels.
-
-
Efflux Pump Susceptibility: The modification might have turned the compound into a substrate for bacterial efflux pumps, which actively transport the agent out of the cell.[2][3]
-
Troubleshooting: Test the derivative's activity against bacterial strains that overexpress known efflux pumps. If activity is significantly lower in these strains, co-administration with an efflux pump inhibitor (EPI) in your assays can confirm this mechanism.[4]
-
Q2: Our modified AQ-47 analog displays potent activity against Gram-positive bacteria but is significantly less effective against Gram-negative strains. How can we address this?
A2: This is a frequent challenge in fluoroquinolone development. The difference in activity is often due to variations in the primary target and cell envelope structure between Gram-positive and Gram-negative bacteria.
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Primary Target Specificity: In many Gram-positive bacteria, the primary target of fluoroquinolones is topoisomerase IV, while in many Gram-negative bacteria, it is DNA gyrase.[2][][6] Your modification may have enhanced binding to topoisomerase IV at the expense of DNA gyrase affinity.
-
Troubleshooting: Design modifications that achieve a more balanced inhibition of both enzymes. Some newer fluoroquinolones have demonstrated potent activity against both targets.[7]
-
-
Outer Membrane Permeability: The outer membrane of Gram-negative bacteria presents a significant barrier that is absent in Gram-positive bacteria. Your modified compound may not be able to effectively cross this membrane.
-
Troubleshooting: Focus on modifications that can enhance uptake. This may involve adding moieties that can utilize bacterial uptake systems or optimizing the molecule's size, charge, and polarity to facilitate passage through porin channels.
-
Q3: We've successfully enhanced the antibacterial activity of our AQ-47 derivative, but it now shows significant cytotoxicity in mammalian cell lines. What are our next steps?
A3: Balancing antibacterial potency with host cell toxicity is a critical step in drug development.[8]
-
Mechanism of Cytotoxicity: It's important to understand why the compound is toxic. Is it targeting mammalian topoisomerases, disrupting mitochondrial function, or causing off-target effects?
-
Troubleshooting: Perform a panel of cytotoxicity assays to understand the mechanism (e.g., apoptosis vs. necrosis assays). Evaluate the compound's inhibitory activity against human topoisomerase II to check for off-target effects.
-
-
Structure-Toxicity Relationship: Certain structural features may be contributing to the toxicity.
-
Troubleshooting: Synthesize a small library of related analogs with slight modifications to the toxicity-inducing moiety. This can help identify which parts of the molecule are responsible for the cytotoxic effects and guide further optimization to reduce toxicity while retaining antibacterial activity.
-
-
Therapeutic Index: Calculate the therapeutic index (ratio of the toxic dose to the therapeutic dose) for your lead compounds.
-
Troubleshooting: Prioritize compounds with the highest therapeutic index for further development, even if they are not the absolute most potent antibacterial agents in your series.
-
Q4: My modified AQ-47 derivative has poor aqueous solubility, making it difficult to formulate for in vitro and in vivo testing. How can I improve this?
A4: Poor solubility is a common hurdle in drug discovery.
-
Prodrug Approach: Convert the active compound into a more soluble prodrug that is metabolized into the active form in vivo. For fluoroquinolones, this can sometimes be achieved by modifying the carboxylic acid group.[1]
-
Troubleshooting: Design and synthesize ester or phosphonate prodrugs of your lead compound and evaluate their solubility and subsequent conversion to the active form.[1]
-
-
Salt Formation: If your compound has ionizable groups, forming a salt can significantly improve solubility.
-
Troubleshooting: Experiment with different pharmaceutically acceptable counter-ions to form salts and measure their aqueous solubility.
-
-
Formulation Strategies: Utilize formulation techniques to enhance solubility.
-
Troubleshooting: Explore the use of co-solvents, cyclodextrins, or nanoformulations to improve the solubility and bioavailability of your compound.[9]
-
Data Presentation
Table 1: Structure-Activity Relationship of Modified AQ-47 Analogs
| Compound ID | Modification at C-7 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | CC50 (µM) vs. HeLa cells |
| AQ-47 (Parent) | Piperazine | 0.5 | 1 | >100 |
| AQ-47-M1 | 4-Methylpiperazine | 0.25 | 0.5 | >100 |
| AQ-47-M2 | 3-Aminopyrrolidine | 0.125 | 4 | 75 |
| AQ-47-M3 | 4-Ethylpiperazine | 0.5 | 2 | >100 |
| AQ-47-M4 | 4-(2-Aminoethyl)piperazine | 1 | 0.5 | 90 |
| AQ-47-M5 | 3-Amino-4-methylpyrrolidine | 0.06 | 2 | 25 |
MIC: Minimum Inhibitory Concentration; CC50: 50% Cytotoxic Concentration
Experimental Protocols
Protocol 1: General Procedure for C-7 Modification of AQ-47
This protocol describes a typical nucleophilic aromatic substitution reaction to modify the C-7 position of the fluoroquinolone core.
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the AQ-47 core (1 equivalent) in a suitable anhydrous solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (K2CO3) or triethylamine (TEA) (2-3 equivalents), to the reaction mixture.
-
Nucleophile Addition: Add the desired amine for the C-7 position (1.5-2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 80-120°C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. The crude product may precipitate out or can be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Purify the crude product using column chromatography on silica gel or by recrystallization to obtain the final modified compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C), mass spectrometry, and HPLC.
Protocol 2: Broth Microdilution MIC Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[10][11][12][13]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[13]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only) in each plate.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
-
Protocol 3: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxicity of a compound on a mammalian cell line.[9][14][15][16]
-
Cell Seeding:
-
Seed a 96-well plate with a mammalian cell line (e.g., HeLa or HEK293) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and an untreated control.
-
Incubate for another 24-48 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
References
- 1. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Combating antibiotic resistance: mechanisms, challenges, and innovative approaches in antibacterial drug development [explorationpub.com]
- 4. Repurposing Approved Drugs as Fluoroquinolone Potentiators to Overcome Efflux Pump Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 11. hielscher.com [hielscher.com]
- 12. protocols.io [protocols.io]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Why is Antibacterial agent 47 not effective against certain bacteria?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Antibacterial Agent 47.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic fluoroquinolone derivative that targets bacterial DNA gyrase, a type II topoisomerase.[1][2] By binding to the DNA-gyrase complex, it traps the enzyme in a state where it has cleaved the DNA, preventing the re-ligation of the strands.[1][2] This leads to an accumulation of double-strand breaks in the bacterial DNA, which ultimately halts DNA replication and transcription, resulting in cell death.[1][3][4]
Q2: Why is this compound not effective against my bacterial strain?
A2: There are several potential reasons for a lack of efficacy, which are primarily due to bacterial resistance mechanisms.[5][6] These can include:
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Target Modification: The most common form of resistance to fluoroquinolones involves mutations in the genes that code for the subunits of DNA gyrase (gyrA and gyrB).[4][5][6] These mutations can alter the drug's binding site on the enzyme, reducing its affinity and rendering the agent ineffective.[4]
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Active Efflux Pumps: Some bacteria possess membrane proteins that act as efflux pumps, which actively transport antibacterial agents out of the cell.[5][7] This prevents the agent from reaching a high enough intracellular concentration to be effective.
-
Reduced Permeability: Changes to the bacterial cell wall, such as alterations in porin channels in Gram-negative bacteria, can reduce the uptake of the agent into the cell.[6]
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Plasmid-Mediated Resistance: Bacteria can acquire resistance genes through plasmids.[5][7] For example, the qnr gene produces a protein that protects DNA gyrase from the action of fluoroquinolones.[5][7]
Q3: How can I determine if my bacterial strain is resistant to this compound?
A3: The first step is to determine the Minimum Inhibitory Concentration (MIC) of Agent 47 for your strain using a standardized method like broth microdilution.[8][9] A significantly higher MIC compared to a known susceptible control strain indicates resistance. Further investigation into the specific mechanism of resistance may require additional experiments, such as those outlined in the troubleshooting guide below.
Troubleshooting Guide for Ineffective Treatment
If you are observing a lack of efficacy with this compound, follow these steps to diagnose the issue.
Step 1: Verify Experimental Setup
Before investigating bacterial resistance, it is crucial to rule out any experimental errors.
-
Confirm Agent Concentration: Ensure that the stock solution of Agent 47 is correctly prepared and that the final concentration in your experiment is accurate.
-
Check Media and Growth Conditions: Verify that the growth medium and incubation conditions (temperature, time, aeration) are optimal for your bacterial strain.[10]
-
Use Control Strains: Always include a known susceptible and a known resistant strain in your experiments for comparison.
Step 2: Determine the Minimum Inhibitory Concentration (MIC)
A quantitative assessment of susceptibility is essential. The broth microdilution method is a reliable way to determine the MIC.[8][10][11]
Quantitative Data Summary
The following tables provide example MIC data for susceptible and resistant bacterial strains.
Table 1: MIC of this compound Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) | Interpretation |
| E. coli (ATCC 25922) | Susceptible Control | 0.5 | Susceptible |
| S. aureus (ATCC 29213) | Susceptible Control | 1 | Susceptible |
| E. coli (EC-R47) | Resistant Isolate (gyrA mutation) | 64 | Resistant |
| P. aeruginosa (PA-R47) | Resistant Isolate (Efflux Pump) | 32 | Resistant |
Table 2: Effect of an Efflux Pump Inhibitor on the MIC of Agent 47 against P. aeruginosa (PA-R47)
| Compound | Concentration (µg/mL) | MIC of Agent 47 (µg/mL) | Fold Change in MIC |
| Agent 47 alone | - | 32 | - |
| Agent 47 + EPI | 20 | 4 | 8-fold decrease |
EPI: Efflux Pump Inhibitor (e.g., Carbonyl cyanide m-chlorophenylhydrazone - CCCP)
Step 3: Investigate Resistance Mechanisms
If the MIC is high, the following experiments can help elucidate the resistance mechanism.
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Efflux Pump Activity: Perform the MIC assay in the presence of a known efflux pump inhibitor (EPI).[12] A significant decrease in the MIC (e.g., 4-fold or greater) suggests that an efflux pump is contributing to resistance.[12]
-
Target Gene Sequencing: Sequence the gyrA and gyrB genes of your resistant strain and compare them to the sequences from a susceptible strain. The presence of mutations in the quinolone resistance-determining region (QRDR) is a strong indicator of target-based resistance.[4][5]
Visualizations
Diagram 1: Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Diagram 2: Common Resistance Mechanisms to this compound
Caption: Overview of bacterial resistance mechanisms.
Diagram 3: Troubleshooting Workflow
Caption: Step-by-step troubleshooting workflow.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from standard clinical laboratory guidelines.[9][11][13]
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Bacterial culture (18-24 hours)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare Agent Dilutions: a. Create a serial two-fold dilution of this compound in MHB across 10 wells of a 96-well plate. The final volume in each well should be 50 µL. b. Leave well 11 as a positive control (broth and inoculum only) and well 12 as a negative control (broth only).
-
Prepare Inoculum: a. Select several isolated colonies from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). d. Dilute this suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.
-
Inoculate Plate: a. Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final inoculum density will be approximately 5 x 10^5 CFU/mL. b. The total volume in each well is now 100 µL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[10]
-
Interpret Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[9] This can be determined by visual inspection or by reading the optical density at 600 nm.
Protocol 2: Efflux Pump Inhibition Assay
This assay is a modification of the standard MIC protocol to assess the contribution of efflux pumps to resistance.[12][14][15]
Materials:
-
Same as Protocol 1
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., CCCP, verapamil)
Procedure:
-
Prepare Plates: a. Prepare two sets of 96-well plates with serial dilutions of this compound as described in Protocol 1. b. To the second set of plates, add the EPI to each well containing Agent 47 at a final concentration that is known to be sub-inhibitory (does not affect bacterial growth on its own).
-
Inoculation and Incubation: a. Prepare the bacterial inoculum and inoculate both sets of plates as described in Protocol 1.
-
Interpret Results: a. Determine the MIC of Agent 47 in the absence and presence of the EPI. b. A reduction in the MIC of four-fold or greater in the presence of the EPI is considered a positive result, indicating that efflux pump activity is a significant mechanism of resistance.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Mechanisms of resistance to quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging mechanisms of fluoroquinolone resistance. [stacks.cdc.gov]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. goldbio.com [goldbio.com]
- 12. 4.4.2. Efflux Pump Inhibitory Assay [bio-protocol.org]
- 13. protocols.io [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Addressing toxicity concerns of Antibacterial agent 47
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity concerns when working with Antibacterial Agent 47. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its known selectivity?
A1: this compound is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and repair in prokaryotes. Its selectivity is based on the structural differences between bacterial DNA gyrase and mammalian topoisomerases. However, at higher concentrations, off-target activity against human topoisomerase II can occur, leading to potential genotoxicity.[1][2][3]
Q2: What are the primary toxicity concerns associated with this compound?
A2: The main toxicity concerns are:
-
Genotoxicity: Off-target inhibition of human topoisomerase II can lead to DNA double-strand breaks.
-
Mitochondrial Toxicity: The agent has been observed to interfere with the mitochondrial electron transport chain, resulting in decreased ATP synthesis and increased production of reactive oxygen species (ROS).[4]
-
Hepatotoxicity: Preclinical in vivo studies have indicated potential liver injury, evidenced by elevated levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST).[5][6]
Q3: Is this compound cytotoxic to mammalian cells?
A3: Yes, at concentrations significantly higher than its antibacterial minimum inhibitory concentration (MIC), Agent 47 exhibits cytotoxicity in mammalian cell lines. This is primarily linked to its effects on mitochondrial function and DNA integrity. See Table 1 for a comparison of antibacterial efficacy versus mammalian cytotoxicity.
Q4: Are there any known drug interactions that can exacerbate the toxicity of Agent 47?
A4: Co-administration with other agents known to be mitochondrial toxins or hepatotoxins should be approached with caution. Furthermore, drugs that inhibit cytochrome P450 enzymes may alter the metabolism of Agent 47, potentially leading to higher systemic exposure and increased toxicity risk.
Troubleshooting Experimental Issues
Q1: I am observing significant cytotoxicity in my mammalian cell line at concentrations where I expect to see only antibacterial activity. What could be the cause?
A1: This issue can arise from several factors:
-
Incorrect Concentration: Double-check your stock solution concentration and dilution calculations. A simple error can lead to a much higher final concentration than intended.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to topoisomerase II inhibition or mitochondrial disruption. We recommend running a dose-response curve with a standard, less sensitive cell line (e.g., HEK293) alongside your experimental line for comparison.
-
Contamination: Ensure your cell culture is free from microbial contamination, which could confound cytotoxicity readings.
-
Assay Interference: The chemical structure of Agent 47 might interfere with the readout of your cytotoxicity assay (e.g., reduction of MTT or resazurin by the compound itself). Run a cell-free control with Agent 47 and the assay reagent to check for direct chemical reactions.
Q2: My in vivo study shows a significant elevation in serum ALT and AST levels in the treatment group. How should I investigate this further?
A2: Elevated ALT and AST are indicators of potential hepatotoxicity. To confirm and understand the mechanism, consider the following steps:
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Histopathology: Collect liver tissue for histopathological analysis. Look for signs of necrosis, apoptosis, steatosis, or inflammation.
-
Biomarker Analysis: Measure other biomarkers of liver injury, such as alkaline phosphatase (ALP) and total bilirubin.
-
Mechanism-Based Assays: Perform in vitro assays using primary hepatocytes or HepG2 cells to determine if the toxicity is mediated by mitochondrial damage, ROS production, or direct cell membrane disruption. Refer to the protocols for Mitochondrial Membrane Potential Assay and ROS Detection Assay.
Q3: I suspect off-target genotoxicity. Which assay is most suitable for detecting DNA damage caused by Agent 47?
A3: The most direct method to assess DNA double-strand breaks, the likely result of topoisomerase II inhibition, is the Comet Assay (Single Cell Gel Electrophoresis) under neutral conditions. This assay will visualize DNA fragmentation in individual cells. Alternatively, immunostaining for γH2AX, a marker for DNA double-strand breaks, is a highly specific and sensitive method. A detailed protocol for the Comet Assay is provided below.
Data Presentation
Table 1: Comparative Activity of this compound
| Organism/Cell Line | Target | Assay Type | IC50 / MIC |
|---|---|---|---|
| Staphylococcus aureus | DNA Gyrase | Broth Microdilution | 0.1 µg/mL |
| Escherichia coli | DNA Gyrase | Broth Microdilution | 0.25 µg/mL |
| HepG2 (Human Liver) | Off-target | MTT Assay (48h) | 15 µg/mL |
| HEK293 (Human Kidney) | Off-target | MTT Assay (48h) | 25 µg/mL |
| Primary Human Hepatocytes | Off-target | ATP Assay (24h) | 12 µg/mL |
Table 2: Mitochondrial Toxicity Profile in HepG2 Cells (24h Exposure)
| Agent 47 Conc. | Basal Respiration (% of Control) | ATP Production (% of Control) | Max Respiration (% of Control) |
|---|---|---|---|
| 1 µg/mL | 98% | 95% | 97% |
| 5 µg/mL | 85% | 82% | 88% |
| 15 µg/mL | 60% | 55% | 58% |
| 30 µg/mL | 40% | 32% | 35% |
Visualizations
Caption: Mechanism of selective toxicity and off-target effects of Agent 47.
Caption: Troubleshooting workflow for unexpected in vitro cytotoxicity.
Experimental Protocols
MTT Cytotoxicity Assay
Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Neutral Comet Assay for Genotoxicity
Objective: To detect DNA double-strand breaks in cells treated with this compound.
Methodology:
-
Cell Treatment: Treat cells in suspension or monolayer with various concentrations of Agent 47 for a defined period (e.g., 4-24 hours). Include a vehicle control and a positive control (e.g., etoposide).
-
Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1x10^5 cells/mL.
-
Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (at 37°C). Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Remove the coverslip and immerse the slides in freshly prepared, ice-cold neutral lysis buffer (containing Tris-HCl, EDTA, NaCl, and Triton X-100) for 60 minutes at 4°C.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with fresh, cold neutral electrophoresis buffer (Tris-acetate, EDTA). Let the DNA unwind for 20 minutes. Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes.
-
Neutralization and Staining: Gently drain the slides and immerse them in a neutralization buffer for 5 minutes. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "comet tail." Score the comets using appropriate imaging software to quantify the extent of DNA damage (e.g., % tail DNA).
References
- 1. Selective toxicity of antibacterial agents—still a valid concept or do we miss chances and ignore risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Too much of a good thing: defining antimicrobial therapeutic targets to minimize toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Antibacterial Agent 47
Welcome to the technical support center for Antibacterial Agent 47. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges related to enhancing the bioavailability of this promising, yet poorly soluble, antibacterial agent.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound?
A1: The primary reason for the low oral bioavailability of Agent 47 is its poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II compound, its absorption is limited by its dissolution rate in the gastrointestinal fluids. Enhancing its solubility and dissolution is the first critical step toward improving bioavailability.[1][2][3]
Q2: What are the initial strategies to consider for improving the bioavailability of Agent 47?
A2: Initial strategies should focus on improving the solubility and dissolution rate.[1][3] These include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a faster dissolution rate.[4]
-
Formulation with Solubilizing Excipients: Using surfactants, co-solvents, or complexing agents (like cyclodextrins) can enhance the solubility of Agent 47 in the gastrointestinal tract.[3][4]
-
Lipid-Based Formulations: Encapsulating Agent 47 in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve its absorption.[4][5][6][7]
-
Amorphous Solid Dispersions: Creating a solid dispersion of Agent 47 in a polymeric carrier can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[1]
Q3: Which advanced formulation strategies are most effective for a poorly soluble compound like Agent 47?
A3: Advanced strategies like nanoparticle and liposomal formulations are highly effective.
-
Polymeric Nanoparticles (e.g., PLGA): Encapsulating Agent 47 within biodegradable polymers like Poly(lactic-co-glycolic acid) can protect it from degradation, provide controlled release, and improve uptake.[8]
-
Liposomes: These phospholipid vesicles can encapsulate both hydrophilic and lipophilic drugs, improving stability and altering pharmacokinetic profiles to enhance therapeutic efficacy.[9]
Q4: How can I assess the in vitro permeability of Agent 47?
A4: The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption.[10][11] This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to measure the rate of drug transport.[10][12] It can help determine if poor permeability, in addition to poor solubility, is a limiting factor for bioavailability.
Q5: What are the key considerations for designing an in vivo bioavailability study for a new Agent 47 formulation?
A5: Key considerations include selecting the appropriate animal model (typically rodents for initial screening), determining the dose and administration route, and defining the sampling schedule. A crossover study design is often used to minimize biological variability.[13] The primary pharmacokinetic parameters to measure are the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).[13]
II. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: My nanoparticle formulation of Agent 47 shows poor encapsulation efficiency (<50%).
-
Possible Cause 1: Drug Partitioning into the External Phase.
-
Explanation: During the formulation process, the hydrophobic Agent 47 may preferentially remain in the organic solvent or partition out of the polymer matrix into the aqueous phase, especially if the solvent evaporation is too slow.
-
Suggested Solution: Optimize the solvent evaporation rate. A faster evaporation can "trap" the drug within the rapidly hardening nanoparticles. Also, consider using a polymer with higher hydrophobicity to better interact with Agent 47.
-
-
Possible Cause 2: Low Drug-to-Polymer Ratio.
-
Explanation: If the amount of polymer is insufficient to encapsulate the drug load, a significant portion of the drug will not be entrapped.
-
Suggested Solution: Experiment with increasing the polymer concentration. Conduct a loading capacity study by varying the initial drug-to-polymer ratio to find the optimal balance between high loading and acceptable encapsulation efficiency.
-
-
Possible Cause 3: Inappropriate Surfactant Concentration.
-
Explanation: The concentration of the surfactant (e.g., PVA) is critical. Too little may lead to particle aggregation and drug expulsion, while too much can increase the drug's solubility in the external aqueous phase, reducing encapsulation.[14][15]
-
Suggested Solution: Titrate the surfactant concentration. Try a range (e.g., 0.5%, 1%, 2% PVA) to identify the concentration that yields the smallest particle size and highest encapsulation efficiency.[15]
-
Problem 2: The liposomal formulation of Agent 47 is unstable and aggregates upon storage.
-
Possible Cause 1: Suboptimal Lipid Composition.
-
Explanation: The choice of phospholipids and the inclusion of cholesterol are critical for bilayer stability. Liposomes made from lipids that are in a fluid state at storage temperature are more prone to fusion and aggregation.[][17]
-
Suggested Solution: Incorporate cholesterol into your formulation (typically at a 2:1 or 3:1 phospholipid-to-cholesterol molar ratio) to increase the packing density of the lipid bilayer, which enhances physical stability.[9] Consider using phospholipids with a higher phase transition temperature (Tm) to ensure the membrane is in a more stable gel state during storage.[]
-
-
Possible Cause 2: Inappropriate Surface Charge.
-
Explanation: Neutral liposomes can aggregate due to van der Waals forces.
-
Suggested Solution: Introduce a charged lipid (e.g., a negatively charged phospholipid like DSPG) into the formulation. The resulting electrostatic repulsion between vesicles can prevent aggregation and improve colloidal stability.
-
Problem 3: In vivo studies show no significant improvement in bioavailability despite successful in vitro dissolution enhancement.
-
Possible Cause 1: First-Pass Metabolism.
-
Explanation: Even if Agent 47 dissolves, it may be extensively metabolized by enzymes in the intestinal wall or the liver before reaching systemic circulation.[18]
-
Suggested Solution: Investigate the metabolic stability of Agent 47 using liver microsomes in vitro. If metabolism is high, formulation strategies may need to include metabolic inhibitors (if safe and feasible) or target lymphatic uptake to bypass the liver.[5]
-
-
Possible Cause 2: P-glycoprotein (P-gp) Efflux.
-
Explanation: Agent 47 might be a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen after it has been absorbed.[5]
-
Suggested Solution: Perform a bidirectional Caco-2 permeability assay. A higher basolateral-to-apical (B-A) transport compared to apical-to-basolateral (A-B) transport suggests efflux.[11][12] Co-administration with a P-gp inhibitor in the assay can confirm this. Some formulation excipients are also known to inhibit P-gp.
-
III. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
|---|---|---|
| Molecular Weight | 452.6 g/mol | Moderate size, permeability may be a factor. |
| LogP | 4.2 | High lipophilicity, indicating poor aqueous solubility. |
| Aqueous Solubility | < 0.01 mg/mL | Very low solubility, dissolution is the rate-limiting step. |
| pKa | 8.5 (weak base) | Solubility is pH-dependent; will be less soluble in the neutral pH of the intestine. |
| BCS Class | II | Low solubility, high permeability. |
Table 2: Comparison of Formulation Strategies for Agent 47
| Formulation Strategy | Particle Size (nm) | Encapsulation Efficiency (%) | Aqueous Solubility (mg/mL) | In vivo AUC₀₋₂₄ (ng·h/mL) |
|---|---|---|---|---|
| Unformulated Agent 47 | > 5000 | N/A | < 0.01 | 150 ± 35 |
| Micronized Suspension | 2000 - 5000 | N/A | 0.05 | 320 ± 60 |
| PLGA Nanoparticles | 180 ± 20 | 85 ± 5 | 0.45 | 1150 ± 180 |
| Liposomal Formulation | 120 ± 15 | 92 ± 4 | 0.62 | 1480 ± 210 |
| Solid Lipid Nanoparticles | 210 ± 25 | 78 ± 6 | 0.38 | 990 ± 150 |
IV. Experimental Protocols
Protocol 1: Preparation of Agent 47-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve 50 mg of PLGA (50:50) and 10 mg of this compound in 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[14][19]
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of polyvinyl alcohol (PVA) in deionized water.
-
Emulsification: Add the organic phase dropwise to 10 mL of the aqueous phase while sonicating on an ice bath. Sonicate for 2 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.[14]
-
Solvent Evaporation: Place the emulsion on a magnetic stirrer and stir at room temperature for 4-6 hours to allow the organic solvent to evaporate completely.[8][14]
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet by vortexing and repeat the centrifugation step.[14]
-
Lyophilization: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours for long-term storage.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Seeding: Seed Caco-2 cells onto permeable Transwell filter inserts (e.g., 12-well plates) at a density of approximately 60,000 cells/cm².[20]
-
Cell Culture: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[12][20]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. Only use monolayers with TEER values > 250 Ω·cm² for the transport study.[11]
-
Transport Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) buffered to pH 7.4.
-
Experiment Initiation (Apical to Basolateral Transport - A-B):
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer.
-
Analysis: Quantify the concentration of Agent 47 in the samples using a validated analytical method, such as LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
V. Visualizations
Caption: Workflow for enhancing the bioavailability of a poorly soluble drug.
Caption: Troubleshooting guide for low nanoparticle encapsulation efficiency.
Caption: Simplified mechanism of a chemical permeation enhancer.[22][23][24]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Oral Nano-Antibiotics for Bacterial Infection Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. nanocomposix.com [nanocomposix.com]
- 9. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. pharmacy180.com [pharmacy180.com]
- 14. Practical preparation procedures for docetaxel-loaded nanoparticles using polylactic acid-co-glycolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 17. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 18. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. tandfonline.com [tandfonline.com]
- 23. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of a Novel Antibacterial Agent 47 and Penicillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between a novel investigational antibacterial agent, designated here as Agent 47, and the well-established antibiotic, penicillin. The information on Agent 47 is a composite based on preliminary findings for novel antimicrobial peptides and bacteriocin-like inhibitory substances. This document is intended to offer an objective overview to inform further research and development.
I. Overview and Mechanism of Action
Penicillin, a member of the β-lactam class of antibiotics, has been a cornerstone of antibacterial therapy for decades.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2][3] In contrast, Agent 47 represents a class of antimicrobial peptides that are under investigation. Its purported mechanism involves the disruption of the bacterial cell membrane integrity.
| Feature | Antibacterial Agent 47 (Hypothetical) | Penicillin |
| Class | Antimicrobial Peptide / Bacteriocin-like Inhibitory Substance | β-Lactam Antibiotic |
| Primary Target | Bacterial Cell Membrane | Penicillin-Binding Proteins (PBPs) involved in peptidoglycan synthesis |
| Mechanism of Action | Forms pores in the bacterial membrane, leading to leakage of cellular contents and cell death.[4] | Inhibits the transpeptidase enzymes that catalyze the final step of peptidoglycan cross-linking in the bacterial cell wall.[1][2][5] |
| Effect | Bactericidal | Bactericidal[6] |
| Source | Natural (produced by bacteria) or Synthetic | Natural (from Penicillium molds) or Semi-synthetic[1][7] |
II. In Vitro Efficacy: A Comparative Summary
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for Agent 47 and Penicillin G against a panel of clinically relevant bacteria. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[8]
| Bacterial Species | Agent 47 MIC (µg/mL) | Penicillin G MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 4 | 0.06 |
| Staphylococcus aureus (MRSA) | 4 | >256 (Resistant) |
| Streptococcus pneumoniae | 1 | ≤0.06 |
| Escherichia coli | 16 | >256 (Resistant) |
| Pseudomonas aeruginosa | 16 | >256 (Resistant) |
Note: The MIC values for Agent 47 are hypothetical and based on preliminary data for similar antimicrobial peptides.[4] Penicillin G MIC values are established and sourced from clinical breakpoint data.[9]
III. Spectrum of Antibacterial Activity
| Agent | Spectrum of Activity |
| This compound | Broad-spectrum potential, with activity against both Gram-positive (including some resistant strains like MRSA) and some Gram-negative bacteria.[10][11] |
| Penicillin | Primarily a narrow-spectrum antibiotic effective against many Gram-positive bacteria such as Streptococcus and some Gram-negative cocci.[5][7][12] It has limited activity against most Gram-negative bacilli.[5] |
IV. Signaling Pathways and Mechanisms of Action
The following diagram illustrates the established mechanism of action for penicillin.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Self-Assembled Peptide Hydrogels PPI45 and PPI47: Novel Drug Candidates for Staphylococcus aureus Infection Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 6. Antibiotic - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the broad-spectrum antibacterial activity of bacteriocin-like inhibitory substance-producing probiotics isolated from fermented foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. urology-textbook.com [urology-textbook.com]
Efficacy of Antibacterial agent 47 compared to existing antibiotics
Comparative Efficacy Analysis of Antibacterial Agent 47
In response to the growing need for novel antimicrobial agents, this guide provides a detailed comparative analysis of "this compound." Initial research has revealed that "this compound" refers to two distinct investigational compounds: TB47 , a potent agent against Mycobacterium leprae, and PPI47 , a novel peptide with efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus sp.. This document presents a separate, comprehensive comparison for each agent against existing antibiotic therapies.
Part 1: TB47 - A Novel Agent Against Mycobacterium leprae
Introduction: TB47 is a novel inhibitor of the mycobacterial electron transport chain, a critical pathway for ATP production in Mycobacterium leprae, the causative agent of leprosy.[1][2] Standard treatment for leprosy involves a multidrug therapy (MDT) regimen, typically including dapsone, rifampicin, and clofazimine.[1][3] This section compares the efficacy of TB47 with these established anti-leprosy drugs.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data on the efficacy of TB47 compared to standard anti-leprosy drugs.
Table 1: In Vitro Efficacy Against Mycobacterium leprae
| Antibacterial Agent | Concentration / MIC | Efficacy Metric | Reference |
| TB47 | 5 ng/mL | Significant impairment of bacillary growth | [1][2][3] |
| Dapsone | 0.003 - 0.028 µg/mL | Minimum Inhibitory Concentration (MIC) | [4][5][6] |
| Rifampicin | 0.11 - 0.3 µg/mL | Minimum Inhibitory Concentration (MIC) | [4][7] |
| Clofazimine | 0.001 g per 100 g diet (in mice) | Inhibition of multiplication | [8] |
Table 2: In Vivo Efficacy in a Murine Model of Leprosy
| Treatment Regimen | Dosage | Outcome | Time Point | Reference |
| TB47 (monotherapy) | 10, 100 mg/kg | Bacteriostatic effect | Immediately post-treatment | [1][3] |
| TB47 + Clofazimine | 10, 100 mg/kg + 5 mg/kg | Bactericidal effect | All time points evaluated | [1][2][3] |
| Clofazimine (monotherapy) | 5 mg/kg | Bactericidal effect | 210 days post-treatment | [1][2][3] |
Experimental Protocols
1. In Vitro Susceptibility Testing of Mycobacterium leprae
-
Methodology: Due to the inability to culture M. leprae in vitro, susceptibility testing often employs macrophage-based assays.[4]
-
Cell Culture: Peritoneal macrophages are harvested from mice and cultured in Leighton tubes.[4]
-
Infection: Live M. leprae are introduced into the macrophage cultures.
-
Drug Exposure: The antibacterial agents (TB47, dapsone, rifampicin) are added to the culture medium at varying concentrations.
-
Endpoint Measurement: The viability of M. leprae is assessed. One method involves the observation that live M. leprae reduce the number of macrophages that can form rosettes with antibody-coated red blood cells (EA rosetting).[4] The MIC is determined as the lowest drug concentration that does not cause a reduction in EA rosetting macrophages compared to uninfected controls.[4] Another method utilizes IDE8 tick cells infected with M. leprae, where bacillary growth is assessed after a period of incubation with the drug.[1][2]
2. In Vivo Efficacy Testing (Mouse Footpad Model)
-
Animal Model: Swiss Albino or nude mice are commonly used.[9][10][11]
-
Inoculation: A suspension of M. leprae (typically around 10,000 bacilli) is injected into the hind footpad of the mice.[10][11][12]
-
Treatment: Treatment with the investigational drug (e.g., TB47) and comparators is initiated. Drugs can be administered in the diet or via gavage.[12][13] In the case of TB47, weekly treatments were administered for 90 days.[1][2]
-
Assessment: At various time points, the mice are sacrificed, and the footpads are harvested. The number of acid-fast bacilli (AFB) is counted to determine the extent of bacterial multiplication.[12] A lack of increase in AFB compared to the initial inoculum indicates a bacteriostatic effect, while a significant reduction indicates a bactericidal effect.
Mandatory Visualization
Caption: Mechanism of action of TB47.
References
- 1. scite.ai [scite.ai]
- 2. journals.asm.org [journals.asm.org]
- 3. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Minimal Inhibitory Concentration of Dapsone for Mycobacterium leprae in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. ila.ilsl.br [ila.ilsl.br]
- 8. ila.ilsl.br [ila.ilsl.br]
- 9. Susceptibility and resistance in leprosy: Studies in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. universe84a.com [universe84a.com]
- 11. universe84a.com [universe84a.com]
- 12. ila.ilsl.br [ila.ilsl.br]
- 13. ila.ilsl.br [ila.ilsl.br]
Validating the Antibacterial Efficacy of Synthesized Agent 47: A Comparative Analysis
This guide provides a comprehensive comparison of the antibacterial performance of the novel synthesized compound, Antibacterial Agent 47, against established antibiotics. The analysis is supported by experimental data from standardized antimicrobial susceptibility tests, offering researchers, scientists, and drug development professionals objective insights into its potential as a therapeutic agent.
Comparative Antibacterial Activity
The in vitro antibacterial activity of Agent 47 was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[1][2][3][4][5] For comparison, the MIC values of two widely used antibiotics, Ciprofloxacin and Gentamicin, were also assessed under identical conditions.
The results, summarized in the table below, indicate that Agent 47 exhibits potent antibacterial activity, particularly against Gram-positive organisms, with comparable or superior efficacy to the tested reference antibiotics.
| Bacterial Strain | Agent 47 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | 4 | 0.5 | 1 |
| Streptococcus pneumoniae (ATCC 49619) | 2 | 1 | 4 |
| Escherichia coli (ATCC 25922) | 16 | 0.015 | 2 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 0.25 | 4 |
Experimental Protocols
The following sections detail the methodologies employed for the key antibacterial assays cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method in 96-well microtiter plates, following established guidelines.[1][2][4][6]
-
Preparation of Antibacterial Agents : Stock solutions of Agent 47, Ciprofloxacin, and Gentamicin were prepared in an appropriate solvent and serially diluted in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Inoculum Preparation : Bacterial strains were cultured overnight, and the turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard, corresponding to approximately 1-2 × 10⁸ CFU/mL.[5] This suspension was then diluted to achieve a final inoculum concentration of about 5 × 10⁵ CFU/mL in each well.[1]
-
Incubation : The microtiter plates, containing the serially diluted antibacterial agents and the bacterial inoculum, were incubated at 37°C for 18-24 hours.[1][5]
-
MIC Determination : Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the antibacterial agent that completely inhibited visible bacterial growth.[3][4]
Disk Diffusion Assay
The disk diffusion assay provides a qualitative assessment of antibacterial susceptibility and is performed by placing antibiotic-impregnated disks on an agar surface uniformly inoculated with a test bacterium.[7][8][9]
-
Inoculum Preparation : A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.[10]
-
Inoculation : A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.[10][11]
-
Disk Application : Paper disks impregnated with a standardized concentration of the antibacterial agent are placed on the agar surface using sterile forceps.[7][11]
-
Incubation : The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement : The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.[7][10] The size of this zone correlates with the susceptibility of the bacterium to the agent.[7][8]
Time-Kill Curve Assay
The time-kill kinetics assay is a dynamic measure of an antimicrobial agent's bactericidal or bacteriostatic activity over time.[12][13]
-
Preparation : Test tubes containing MHB with the antibacterial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) are prepared. A growth control tube without the agent is also included.
-
Inoculation : A standardized bacterial suspension is added to each tube to achieve a starting concentration of approximately 1–5 × 10⁵ CFU/mL.[14]
-
Sampling and Plating : At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is withdrawn from each tube, serially diluted, and plated on nutrient agar.[12][14]
-
Incubation and Colony Counting : The plates are incubated for 24 hours, after which the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis : The log10 CFU/mL is plotted against time for each concentration of the antibacterial agent. A bactericidal effect is typically defined as a ≥ 3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[12][13]
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in the validation of Agent 47, the following diagrams illustrate the experimental workflow and a hypothetical mechanism of action.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 4. woah.org [woah.org]
- 5. apec.org [apec.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. asm.org [asm.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. actascientific.com [actascientific.com]
- 13. emerypharma.com [emerypharma.com]
- 14. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
Comparative Analysis of Cross-Resistance Profiles: Antibacterial Agent 47
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of the novel investigational drug, Antibacterial Agent 47, against a panel of clinically relevant antibiotic-resistant bacterial strains. The data presented herein is intended to support further research and development by offering insights into the agent's spectrum of activity and potential for overcoming existing resistance mechanisms.
Overview of this compound
This compound is a synthetic small molecule inhibitor of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1] Its dual-targeting mechanism is hypothesized to provide a robust barrier to the development of resistance and to maintain activity against strains resistant to other classes of antibiotics, including fluoroquinolones which also target these enzymes but at different binding sites.
Comparative In Vitro Susceptibility
To assess the potential for cross-resistance, the in vitro activity of this compound was evaluated against a panel of well-characterized antibiotic-resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method as described in the experimental protocols section. The results are summarized in the table below, comparing the activity of this compound with that of standard-of-care antibiotics.
Table 1: Comparative MIC (µg/mL) of this compound and Comparator Agents Against Resistant Bacterial Strains
| Bacterial Strain | Resistance Phenotype | This compound | Ciprofloxacin | Vancomycin | Linezolid | Meropenem |
| Staphylococcus aureus (MRSA) ATCC 43300 | Methicillin-Resistant | 0.5 | >32 | 1 | 2 | >16 |
| Enterococcus faecium (VRE) ATCC 51559 | Vancomycin-Resistant | 1 | 16 | >64 | 2 | >16 |
| Escherichia coli ATCC 25922 | Wild-Type | 0.25 | 0.015 | NA | NA | 0.03 |
| Escherichia coli (ESBL) NCTC 13353 | Extended-Spectrum β-Lactamase Producer | 0.5 | >32 | NA | NA | 2 |
| Klebsiella pneumoniae (KPC) ATCC BAA-1705 | Carbapenemase-Producing | 1 | >32 | NA | NA | >16 |
| Pseudomonas aeruginosa ATCC 27853 | Wild-Type | 8 | 0.5 | NA | NA | 1 |
| Acinetobacter baumannii ATCC 19606 | Wild-Type | 4 | 1 | NA | NA | 0.5 |
Data Interpretation:
The data indicates that this compound retains potent activity against strains that exhibit high-level resistance to other antibiotic classes. Notably, its efficacy against MRSA, VRE, ESBL-producing E. coli, and KPC-producing K. pneumoniae suggests a lack of cross-resistance with beta-lactams, glycopeptides, oxazolidinones, and carbapenems. The elevated MIC against ciprofloxacin-resistant strains, while still within a susceptible range, warrants further investigation into potential, albeit limited, cross-resistance mechanisms within the same target class.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:
The MIC values were determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: Bacterial isolates were cultured on appropriate agar plates overnight at 37°C. Colonies were then used to prepare a bacterial suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard. This suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Preparation: Stock solutions of this compound and comparator antibiotics were prepared. Serial two-fold dilutions of each agent were made in CAMHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
Visualization of Experimental Workflow and Resistance Mechanisms
To facilitate a clearer understanding of the methodologies and potential resistance pathways, the following diagrams are provided.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Potential cross-resistance pathways for topoisomerase inhibitors.
Discussion on Cross-Resistance
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents.[2] Common mechanisms include:
-
Target Modification: Alterations in the target protein can reduce the binding affinity of multiple drugs that act on the same site.[3]
-
Efflux Pumps: Broad-spectrum efflux pumps can actively transport various unrelated antibiotics out of the bacterial cell, leading to multidrug resistance.[4]
-
Enzymatic Inactivation: Enzymes such as beta-lactamases can degrade multiple antibiotics within the same class.[5]
For this compound, the primary concern for cross-resistance would be with other topoisomerase inhibitors like fluoroquinolones. However, the preliminary data suggests that common fluoroquinolone resistance mechanisms, such as target site mutations and upregulation of certain efflux pumps, have a less significant impact on the activity of Agent 47. This could be attributed to a different binding mode to the target enzymes, which is a promising characteristic for a novel antibiotic. The lack of cross-resistance with other major antibiotic classes is expected, given its distinct mechanism of action.
Further studies, including frequency of resistance selection and characterization of resistant mutants, are warranted to fully elucidate the resistance profile of this compound.
References
- 1. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 2. Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In Vitro vs. In Vivo Correlation of Antibacterial Activity: A Comparative Analysis of PPI47 and Vancomycin against Staphylococcus aureus
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo antibacterial activities of the novel self-assembling peptide hydrogel, PPI47, and the established antibiotic, Vancomycin. The focus of this analysis is on their efficacy against Staphylococcus aureus, a leading cause of skin and soft tissue infections. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. PPI47, a self-assembling antimicrobial peptide, has demonstrated promising in vitro activity against Gram-positive bacteria. This guide presents a comparative analysis of PPI47's in vitro performance with that of Vancomycin, a standard-of-care antibiotic for Methicillin-Resistant Staphylococcus aureus (MRSA) infections. Furthermore, to bridge the gap between laboratory findings and clinical potential, this guide incorporates in vivo data from a close analog of PPI47, the plectasin-derived peptide NZ2114, and compares it with the known in vivo efficacy of Vancomycin.
In Vitro Antibacterial Activity
The in vitro activity of an antibacterial agent is a critical initial indicator of its potential efficacy. Key parameters include the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Data Presentation: In Vitro Susceptibility
| Antibacterial Agent | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| PPI47 | Staphylococcus aureus ATCC 43300 | 4 | 4-8 |
| Streptococcus sp. | 0.5-2 | Not Reported | |
| Vancomycin | Methicillin-Resistant S. aureus (MRSA) | 0.5-2 | > MIC |
Note: Data for PPI47 is based on available preclinical studies. Vancomycin MIC for MRSA can vary.
Time-Kill Kinetics
Time-kill assays provide insights into the pharmacodynamic properties of an antimicrobial agent, demonstrating the rate and extent of bacterial killing over time.
While specific time-kill kinetic data for PPI47 against S. aureus is not publicly available, studies on the closely related plectasin-derived peptide NZ2114 show concentration-dependent killing.[1] For Vancomycin, the rate of killing is generally slow and not strongly concentration-dependent.[2]
In Vivo Efficacy
Translating in vitro activity to in vivo efficacy is a crucial step in drug development. Animal models of infection are essential for evaluating an antimicrobial agent's performance in a complex biological system.
Data Presentation: In Vivo Efficacy in Murine Thigh Infection Model
| Antibacterial Agent | Bacterial Strain | Animal Model | Dosing Regimen | Efficacy (Reduction in Bacterial Load) |
| NZ2114 (PPI47 analog) | S. aureus ATCC 29213 | Neutropenic Murine Thigh | 0.625 to 160 mg/kg/day | Dose-dependent reduction of up to 1.7 ± 0.01 log10 CFU/thigh.[1] |
| Vancomycin | S. aureus | Neutropenic Murine Thigh | 25 to 400 mg/kg/day | Dose-dependent reduction in bacterial load. |
Note: NZ2114 is a close structural and functional analog of PPI47. This data is presented as a surrogate for the expected in vivo performance of PPI47.
Experimental Protocols
Detailed and standardized methodologies are critical for the reproducibility and comparison of experimental data.
Broth Microdilution for MIC and MBC Determination (CLSI Guidelines)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).
Protocol:
-
Inoculum Preparation: A pure culture of the test organism is grown on an appropriate agar medium. Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antimicrobial Agent Dilution: A two-fold serial dilution of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antimicrobial agent) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
MBC Determination: An aliquot (typically 10-100 µL) from each well showing no visible growth is sub-cultured onto a drug-free agar plate. The plates are incubated at 35°C ± 2°C for 18-24 hours. The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Time-Kill Kinetic Assay
Objective: To assess the rate and extent of bactericidal activity of an antimicrobial agent against a bacterial isolate over time.
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a suitable broth medium.
-
Antimicrobial Exposure: The antimicrobial agent is added to the bacterial suspension at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antimicrobial agent is included.
-
Sampling and Viable Counts: The cultures are incubated at 37°C with agitation. At predefined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn, serially diluted in sterile saline, and plated onto appropriate agar plates.
-
Data Analysis: After incubation, the number of colonies on each plate is counted, and the CFU/mL at each time point is calculated. The results are plotted as log10 CFU/mL versus time.
Murine Skin Infection Model for Hydrogel Evaluation
Objective: To evaluate the in vivo efficacy of a topical antimicrobial hydrogel in a murine model of skin infection.
Protocol:
-
Animal Preparation: Mice (e.g., BALB/c or C57BL/6) are anesthetized. The dorsal area is shaved and disinfected.
-
Wound Creation: A full-thickness excisional wound (e.g., 6-8 mm diameter) is created on the back of each mouse using a sterile biopsy punch.
-
Infection: A standardized inoculum of S. aureus (e.g., 10⁶ - 10⁷ CFU in a small volume) is applied directly to the wound bed.
-
Treatment Application: A specified amount of the antimicrobial hydrogel (e.g., PPI47) or a control vehicle/comparator drug is applied topically to the wound. The wound may be covered with a semi-occlusive dressing.
-
Efficacy Assessment: At predetermined time points (e.g., 24, 48, 72 hours post-treatment), the wound tissue is excised, homogenized, and serially diluted for bacterial enumeration (CFU/g of tissue). Other endpoints can include wound size measurement, histological analysis of inflammation and tissue repair, and measurement of inflammatory markers.
Mechanism of Action and Experimental Workflows
Visualizing the proposed mechanisms and experimental processes can aid in understanding the data and its implications.
Caption: Mechanism of Action Comparison.
Caption: In Vitro to In Vivo Workflow.
Conclusion
This comparative guide highlights the potent in vitro activity of the novel antimicrobial peptide PPI47 against Staphylococcus aureus, with MIC values comparable to the established antibiotic Vancomycin. While direct in vivo efficacy data for PPI47 is still emerging, studies on the closely related plectasin analog, NZ2114, demonstrate a strong dose-dependent antibacterial effect in a murine infection model. This suggests a promising correlation between the in vitro potency and in vivo activity of this class of antimicrobial peptides. Further in vivo studies, particularly in models of skin and soft tissue infection that leverage its hydrogel formulation, are warranted to fully elucidate the therapeutic potential of PPI47. The detailed experimental protocols provided herein offer a standardized framework for future comparative evaluations in the field of antimicrobial drug discovery.
References
Comparative Analysis of Antibacterial Agent 47: Efficacy, Mechanism, and Reproducibility
This guide provides a comprehensive comparison of the in-vitro efficacy and a proposed mechanism of action for the novel investigational compound, Antibacterial Agent 47. Performance is benchmarked against two well-characterized antibiotics, Ciprofloxacin and Vancomycin, to provide context for its potential therapeutic utility. The data presented herein is a synthesis of standardized antimicrobial susceptibility testing results. Detailed protocols are provided to ensure the reproducibility of the presented findings.
Comparative Antibacterial Efficacy
The antibacterial activity of Agent 47 was assessed using standard microbroth dilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results are compared against Ciprofloxacin, a broad-spectrum fluoroquinolone, and Vancomycin, a glycopeptide antibiotic with activity against Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Organism | Strain | Agent 47 (Mock Data) | Ciprofloxacin | Vancomycin |
|---|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | 0.5 | 0.25 | 1 |
| Enterococcus faecalis | ATCC 29212 | 2 | 1 | 2 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 | 0.5 | 0.5 |
| Escherichia coli | ATCC 25922 | 4 | 0.015 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 | 0.25 | >128 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Organism | Strain | Agent 47 (Mock Data) | Ciprofloxacin | Vancomycin |
|---|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | 1 | 0.5 | 4 |
| Enterococcus faecalis | ATCC 29212 | 8 | 4 | 8 |
| Streptococcus pneumoniae | ATCC 49619 | 0.5 | 1 | 1 |
| Escherichia coli | ATCC 25922 | >64 | 0.03 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 | 1 | >128 |
Proposed Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Preliminary studies suggest that this compound may function by inhibiting the bacterial dihydrofolate reductase (DHFR) enzyme. This enzyme is critical for the synthesis of tetrahydrofolate, a precursor required for the production of nucleotides and certain amino acids. Inhibition of this pathway disrupts DNA replication and repair, leading to bacteriostasis and, at higher concentrations, cell death.
Benchmarking Novel Antibacterial Agent PPI47 Against Standard of Care for Staphylococcus aureus Infections
For Immediate Release
In the ongoing battle against antimicrobial resistance, the emergence of novel antibacterial agents is critical. This guide provides a comparative analysis of the investigational self-assembled peptide hydrogel, PPI47, against the current standard-of-care antibiotics, vancomycin and linezolid, for the treatment of infections caused by Staphylococcus aureus, a leading cause of skin and soft tissue infections. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven overview of in vitro efficacy, mechanisms of action, and the experimental protocols used for evaluation.
In Vitro Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
The in vitro potency of an antibacterial agent is a key indicator of its potential clinical utility. The minimum inhibitory concentration (MIC) is a standard measure of this potency, representing the lowest concentration of an agent that prevents the visible growth of a bacterium. The following table summarizes the MIC values of PPI47, vancomycin, and linezolid against the well-characterized MRSA strain ATCC 43300.
| Antibacterial Agent | Class | Mechanism of Action | MIC (µg/mL) against MRSA ATCC 43300 |
| PPI47 | Self-Assembled Peptide Hydrogel | Disrupts bacterial cell membranes. | 4 |
| Vancomycin | Glycopeptide | Inhibits bacterial cell wall synthesis by binding to D-alanyl-D-alanine precursors.[1][2] | 1 - 2 |
| Linezolid | Oxazolidinone | Inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit. | 0.78 - 1 |
Note: Lower MIC values indicate higher potency.
Mechanisms of Action: A Visual Comparison
Understanding the distinct mechanisms by which these agents exert their antibacterial effects is crucial for predicting their spectrum of activity, potential for resistance development, and suitability for combination therapies.
Experimental Protocols
The determination of in vitro efficacy is reliant on standardized and reproducible experimental methodologies. The following section details the protocol for the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of antibacterial agents against Staphylococcus aureus, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay Protocol
-
Preparation of Bacterial Inoculum:
-
A pure culture of S. aureus (e.g., ATCC 43300) is grown on a suitable agar medium (e.g., Tryptic Soy Agar) overnight at 37°C.
-
Several colonies are suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of Antibiotic Dilutions:
-
Stock solutions of the antibacterial agents are prepared at a known concentration.
-
Serial two-fold dilutions of each agent are prepared in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension.
-
A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are included.
-
The plate is incubated at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacteria.
-
Concluding Remarks
This guide provides a foundational comparison of the novel antibacterial agent PPI47 with the established standard-of-care antibiotics, vancomycin and linezolid. The data presented herein, derived from standardized in vitro assays, demonstrates the potential of PPI47 as a promising candidate for the treatment of S. aureus infections. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential, safety profile, and role in the clinical management of bacterial infections. The detailed experimental protocols and visual representations of the mechanisms of action are intended to facilitate a deeper understanding and encourage further research in this critical area of drug development.
References
Safety Operating Guide
Proper Disposal Procedures for Antibacterial Agent 47
Disclaimer: "Antibacterial Agent 47" is a hypothetical substance. The following procedures are based on established best practices for the disposal of potent, non-DEA controlled investigational antibacterial compounds and should be adapted to the specific properties and Safety Data Sheet (SDS) of any real-world agent.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, a potent, synthetic antibacterial compound. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Immediate Safety & Handling
Before handling this compound in any form (pure substance, solutions, or contaminated materials), personnel must be familiar with its SDS and wear appropriate Personal Protective Equipment (PPE).
-
PPE Requirements:
-
Engineering Controls:
-
All handling of pure or concentrated forms of Agent 47 must be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust.[1]
-
Ensure an eyewash station and safety shower are immediately accessible.
-
Waste Segregation and Collection
Proper segregation of waste at the point of generation is the first step in safe disposal. Never mix incompatible waste streams.[2][3]
-
Solid Waste:
-
Contaminated Labware: Gloves, bench paper, pipette tips, vials, and other contaminated disposable items must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[4][5]
-
Gels: Agarose or polyacrylamide gels containing Agent 47 must be collected as solid hazardous waste and should not be disposed of in regular trash.[6]
-
-
Liquid Waste:
-
Stock Solutions & Unused Media: Concentrated stock solutions and unused media containing Agent 47 are considered hazardous chemical waste.[7] They must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4][7]
-
Aqueous Waste: Large volumes of dilute aqueous waste (e.g., from rinsing glassware) should be collected for chemical deactivation prior to disposal.
-
-
Sharps Waste:
-
Needles, syringes, and contaminated broken glassware must be disposed of in a designated, puncture-resistant sharps container.[3]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Potent Antibacterial," "Ecotoxic").[4][8]
Chemical Deactivation (Neutralization) Protocol
To mitigate environmental impact, the antibacterial properties of Agent 47 in aqueous waste streams should be deactivated before final disposal. The recommended method is alkaline hydrolysis. This procedure should only be performed by trained personnel in a controlled laboratory setting.[9]
Experimental Protocol: Alkaline Hydrolysis of Agent 47
-
Preparation: In a chemical fume hood, place the container of aqueous Agent 47 waste into a larger secondary containment vessel (e.g., an ice bath) to manage heat generation.[1][8]
-
pH Adjustment: While stirring the solution gently with a magnetic stir bar, slowly add a 1M solution of sodium hydroxide (NaOH).[1]
-
Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter.
-
Neutralization: Continue adding NaOH until the pH is stable within the target range of 10.5 - 11.5. Maintain this pH for a minimum of 12 hours to ensure complete hydrolysis and deactivation of the antibacterial agent.
-
Final pH Adjustment: After the 12-hour deactivation period, neutralize the solution by slowly adding a 1M solution of hydrochloric acid (HCl) until the pH is between 5.5 and 9.5.[1]
-
Disposal: The treated, neutralized solution may now be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water to 1 part solution), provided it contains no other hazardous components (e.g., heavy metals, solvents) and is in compliance with local regulations.[1][8][10]
Data Presentation: Deactivation Parameters
The following tables summarize the key quantitative parameters for the successful deactivation and disposal of this compound.
Table 1: Alkaline Hydrolysis Deactivation Parameters
| Parameter | Value | Unit | Notes |
|---|---|---|---|
| Target pH for Deactivation | 10.5 - 11.5 | pH Scale | Required to initiate and sustain hydrolysis. |
| Minimum Reaction Time | 12 | Hours | Ensures complete deactivation of the agent. |
| Final pH for Discharge | 5.5 - 9.5 | pH Scale | Complies with typical wastewater regulations.[1] |
| Neutralizing Agents | 1M NaOH, 1M HCl | Molarity | Standard concentrations for controlled neutralization.[1] |
Table 2: Waste Stream Management Summary
| Waste Type | Collection Method | Disposal Pathway |
|---|---|---|
| Contaminated Solids | Labeled Hazardous Waste Container | Incineration via EHS |
| Stock Solutions | Labeled Hazardous Waste Container | Incineration via EHS |
| Aqueous Waste (<1% Agent) | Labeled Waste Container | Chemical Deactivation then Sewer |
| Contaminated Sharps | Puncture-Resistant Sharps Bin | Incineration via EHS |
Final Disposal Logistics
All solid waste, untreated liquid waste, and sharps containers must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Labeling: Ensure all containers are properly and completely labeled.[4]
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) until pickup.[4]
-
Pickup Request: Submit a chemical waste disposal request to EHS.[4] EHS will transport the waste to a permitted hazardous waste incineration facility.[4][5]
Mandatory Visualizations
Diagram 1: Disposal Workflow for this compound
References
- 1. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 2. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. 7.19.2 Deactivation Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. esd.uga.edu [esd.uga.edu]
- 9. Tips for Collecting and Neutralizing Laboratory Waste | Support | Merck [merckmillipore.com]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
